4-Penten-1-amine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
pent-4-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-3-4-5-6/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBCQLPTZEDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336444 | |
| Record name | 4-Penten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22537-07-1 | |
| Record name | 4-Penten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENT-4-ENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Penten-1-amine from 4-Penten-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established synthetic routes for the conversion of 4-penten-1-ol to 4-penten-1-amine, a valuable building block in organic synthesis and drug discovery. The document details several multi-step methodologies, offering in-depth experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways.
Introduction
This compound is a primary amine containing a terminal double bond, making it a versatile intermediate for the synthesis of a variety of more complex molecules, including nitrogen-containing heterocycles and other functionalized compounds relevant to the pharmaceutical industry. The conversion of the readily available starting material, 4-penten-1-ol, to the target amine requires the strategic introduction of a nitrogen-containing functional group. This guide explores four principal synthetic strategies to achieve this transformation:
-
Synthesis via 4-Pentenyl Halide (Gabriel Synthesis)
-
Mitsunobu Reaction
-
Synthesis via 4-Pentenyl Tosylate
-
Synthesis via 4-Pentenal (Reductive Amination)
Each of these routes involves a series of well-established organic reactions. The selection of a particular pathway may depend on factors such as substrate compatibility with reagents, desired yield, and scalability.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiencies.
| Route | Step | Transformation | Reagents | Typical Yield (%) |
| 1. Via 4-Pentenyl Halide | 1a | Alcohol to Bromide | PBr₃ | 80-90 |
| 1b | Bromide to Phthalimide | Potassium Phthalimide | 85-95 | |
| 1c | Phthalimide Deprotection | Hydrazine Hydrate | 80-90 | |
| 2. Mitsunobu Reaction | 2a | Alcohol to Phthalimide | PPh₃, DEAD, Phthalimide | 70-85 |
| 2b | Phthalimide Deprotection | Hydrazine Hydrate | 80-90 | |
| 3. Via 4-Pentenyl Tosylate | 3a | Alcohol to Tosylate | TsCl, Pyridine | 85-95 |
| 3b | Tosylate to Azide | NaN₃ | 80-90 | |
| 3c | Azide Reduction | LiAlH₄ | 85-95 | |
| 4. Via 4-Pentenal | 4a | Alcohol to Aldehyde | Oxalyl Chloride, DMSO, Et₃N (Swern) | 80-90 |
| 4b | Aldehyde to Amine | NH₃, NaBH₃CN | 60-75 |
Mandatory Visualizations: Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: Gabriel Synthesis Pathway.
Caption: Mitsunobu Reaction Pathway.
Caption: Tosylate to Amine Pathway.
Caption: Reductive Amination Pathway.
Experimental Protocols
Route 1: Synthesis via 4-Pentenyl Halide (Gabriel Synthesis)
This route involves the conversion of the alcohol to a bromide, followed by a classical Gabriel synthesis.
Step 1a: Synthesis of 4-Penten-1-bromide from 4-Penten-1-ol
-
Materials: 4-Penten-1-ol, Phosphorus tribromide (PBr₃), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 4-penten-1-ol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add PBr₃ (0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-penten-1-bromide.
-
Step 1b: Synthesis of N-(4-Pentenyl)phthalimide
-
Materials: 4-Penten-1-bromide, Potassium phthalimide, Anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-penten-1-bromide (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to yield N-(4-pentenyl)phthalimide.
-
Step 1c: Synthesis of this compound (Phthalimide Deprotection)
-
Materials: N-(4-Pentenyl)phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Suspend N-(4-pentenyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.[1][2]
-
Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.
-
Treat the residue with aqueous HCl and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with aqueous NaOH and extract with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give this compound.
-
Route 2: Mitsunobu Reaction
This method allows for a more direct conversion of the alcohol to the protected amine.[3][4]
Step 2a: Synthesis of N-(4-Pentenyl)phthalimide
-
Materials: 4-Penten-1-ol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Phthalimide, Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 4-penten-1-ol (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.[5]
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate N-(4-pentenyl)phthalimide.
-
Step 2b: Synthesis of this compound (Phthalimide Deprotection)
-
Follow the procedure outlined in Step 1c .
Route 3: Synthesis via 4-Pentenyl Tosylate
This route utilizes a tosylate as a good leaving group for subsequent nucleophilic substitution.
Step 3a: Synthesis of 4-Penten-1-yl Tosylate
-
Materials: 4-Penten-1-ol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-penten-1-ol (1.0 eq) in a mixture of DCM and pyridine at 0 °C.
-
Add TsCl (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 4-penten-1-yl tosylate.
-
Step 3b: Synthesis of 4-Penten-1-azide
-
Materials: 4-Penten-1-yl Tosylate, Sodium azide (NaN₃), Anhydrous DMF.
-
Procedure:
-
Dissolve 4-penten-1-yl tosylate (1.0 eq) in anhydrous DMF and add NaN₃ (1.5 eq).
-
Heat the mixture to 60-70 °C and stir for 12-16 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain 4-penten-1-azide.
-
Step 3c: Synthesis of this compound (Azide Reduction)
-
Materials: 4-Penten-1-azide, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or THF.
-
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of 4-penten-1-azide (1.0 eq) in diethyl ether dropwise.[6][7]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash with diethyl ether.
-
Dry the combined filtrate over anhydrous K₂CO₃, filter, and concentrate to afford this compound.
-
Route 4: Synthesis via 4-Pentenal (Reductive Amination)
This pathway involves the oxidation of the alcohol to an aldehyde, followed by reductive amination.
Step 4a: Synthesis of 4-Pentenal (Swern Oxidation)
-
Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), 4-Penten-1-ol, Triethylamine (Et₃N).
-
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add a solution of DMSO (2.4 eq) in DCM dropwise.[8][9]
-
Stir for 15 minutes, then add a solution of 4-penten-1-ol (1.0 eq) in DCM dropwise.
-
Stir for another 30 minutes at -78 °C, then add Et₃N (5.0 eq) and allow the reaction to warm to room temperature.
-
Add water and separate the organic layer. Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate to give crude 4-pentenal, which is often used immediately in the next step.
-
Step 4b: Synthesis of this compound (Reductive Amination)
-
Materials: 4-Pentenal, Ammonia (solution in methanol or as ammonium acetate), Sodium cyanoborohydride (NaBH₃CN), Methanol.
-
Procedure:
-
To a solution of crude 4-pentenal (1.0 eq) in methanol, add a solution of ammonia in methanol (excess) or ammonium acetate (excess).
-
Stir for 1 hour at room temperature to form the imine intermediate.
-
Add NaBH₃CN (1.5 eq) portion-wise and stir for an additional 12-24 hours.[10][11]
-
Acidify the reaction mixture with aqueous HCl and wash with diethyl ether to remove unreacted aldehyde.
-
Basify the aqueous layer with aqueous NaOH and extract with diethyl ether.
-
Dry the combined organic extracts, filter, and concentrate to yield this compound.
-
Conclusion
This guide has detailed four distinct and viable synthetic routes for the preparation of this compound from 4-penten-1-ol. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available reagents, and the presence of other functional groups in more complex substrates. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Penten-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4-Penten-1-amine. The document details predicted and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring these spectra and presents a logical workflow for the characterization process.
Core Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, the NMR data presented is based on computational predictions, and the IR and MS data are extrapolated from the analysis of the closely related compound 4-Penten-1-ol, with modifications based on the known spectroscopic behavior of primary amines.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amine group and the presence of the terminal double bond.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| H on -NH₂ | ~1.1 (broad singlet) | bs | - |
| H on C1 (-CH₂-N) | ~2.7 | t | 7.0 |
| H on C2 (-CH₂-) | ~1.5 | p | 7.0 |
| H on C3 (-CH₂-) | ~2.1 | q | 7.0 |
| H on C4 (=CH-) | ~5.8 | m | - |
| H on C5 (=CH₂) | ~5.0 | m | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon attached to the nitrogen atom is expected to be deshielded and appear at a lower field.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-CH₂-N) | ~42 |
| C2 (-CH₂-) | ~34 |
| C3 (-CH₂-) | ~30 |
| C4 (=CH-) | ~138 |
| C5 (=CH₂) | ~115 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a primary amine and a terminal alkene.[1][2][3][4] The following table is based on the known ranges for these functional groups and the spectrum of 4-Penten-1-ol.[5][6]
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 (two bands) | Symmetric and asymmetric stretching of the primary amine |
| C-H Stretch (sp²) | 3010-3095 | Stretching of the vinylic C-H bonds |
| C-H Stretch (sp³) | 2850-2960 | Stretching of the aliphatic C-H bonds |
| C=C Stretch | 1640-1680 | Stretching of the carbon-carbon double bond |
| N-H Bend (Scissoring) | 1590-1650 | Bending of the primary amine |
| C-N Stretch | 1020-1250 | Stretching of the carbon-nitrogen bond |
| =C-H Bend (Out-of-plane) | 910 and 990 | Bending of the terminal vinyl group |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a primary amine, with alpha-cleavage being a dominant pathway.[7][8] The data below is inferred from the fragmentation of similar primary amines and the mass spectrum of 4-Penten-1-ol.[7][9]
| m/z | Expected Relative Intensity | Proposed Fragment |
| 85 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | Low | [M-H]⁺ |
| 56 | Moderate | [M - CH₂=CH]⁺ |
| 44 | High | [CH₂=CH-CH₂-CH₂]⁺ |
| 30 | Very High (Base Peak) | [CH₂=NH₂]⁺ (from alpha-cleavage) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters :
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Standard pulse programs for both ¹H and ¹³C acquisitions should be used.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis to the reference signal (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the neat liquid directly onto the ATR crystal.
-
Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Parameters :
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or salt plates prior to running the sample.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Inject a dilute solution of the amine in a volatile solvent (e.g., dichloromethane or ether) into the GC.
-
The GC will separate the amine from the solvent and any impurities before it enters the mass spectrometer.
-
-
Instrument Parameters :
-
Use an electron ionization (EI) source, typically at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 15-200).
-
The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF).
-
-
Data Analysis :
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed spectrum with mass spectral libraries for confirmation.
-
Workflow and Data Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Relationship between molecular structure and spectroscopic data.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. wikieducator.org [wikieducator.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Penten-1-ol [webbook.nist.gov]
- 6. 4-Penten-1-ol [webbook.nist.gov]
- 7. 4-Penten-1-ol [webbook.nist.gov]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. 4-Penten-1-ol [webbook.nist.gov]
Nuclear Magnetic Resonance Data of 4-Penten-1-amine
A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-penten-1-amine is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development, providing key data and methodologies for the structural characterization of this compound.
The following sections detail the predicted 1H and 13C NMR spectral data for this compound. The assignments are based on established chemical shift correlations and spectral databases.
1H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different hydrogen environments in the molecule. The data is summarized in Table 1.
Table 1. Predicted 1H NMR Data for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~2.72 | Triplet | 2H |
| H-2 | ~1.50 | Quintet | 2H |
| H-3 | ~2.10 | Quartet | 2H |
| H-4 | ~5.80 | Multiplet | 1H |
| H-5 | ~5.00 | Multiplet | 2H |
| -NH2 | ~1.2 (variable) | Broad Singlet | 2H |
13C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a specific signal.
Table 2. Predicted 13C NMR Data for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~41.8 |
| C-2 | ~33.5 |
| C-3 | ~31.2 |
| C-4 | ~138.0 |
| C-5 | ~115.0 |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-resolution 1H and 13C NMR spectra for a liquid amine sample like this compound.
1. Sample Preparation:
-
Sample Quantity: For 1H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. For the less sensitive 13C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent: Deuterated chloroform (CDCl3) is a commonly used solvent. Other solvents such as deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can also be used depending on the desired chemical shift resolution and the solubility of the sample.
-
Procedure: The sample is dissolved in the deuterated solvent in a clean, dry vial before being transferred to a 5 mm NMR tube.
2. NMR Spectrometer Parameters: The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.
-
-
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR data tables.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Penten-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 4-Penten-1-amine. This bifunctional molecule, containing both a primary amine and a terminal alkene, serves as a versatile building block in organic synthesis. Its unique structure allows for a variety of chemical transformations, making it a molecule of interest in the development of novel chemical entities, including those with potential therapeutic applications. This document summarizes its physicochemical properties, explores its key reactions with detailed experimental insights, and discusses its relevance in the context of drug discovery, particularly concerning polyamine metabolism.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with the molecular formula C₅H₁₁N.[1][2] Its structure features a five-carbon chain with a terminal double bond and a primary amine group at the opposite end. This arrangement of functional groups dictates its chemical behavior and physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁N | [2][3] |
| Molecular Weight | 85.15 g/mol | [2] |
| CAS Number | 22537-07-1 | [2][3] |
| Boiling Point | 96.1 ± 9.0 °C at 760 mmHg | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 4.4 ± 10.9 °C | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| InChI Key | UVBBCQLPTZEDHT-UHFFFAOYSA-N | [1] |
| SMILES | C=CCCCN | [4] |
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹³C NMR: Spectral data for this compound is available on public databases such as PubChem.[4]
-
GC-MS: Gas Chromatography-Mass Spectrometry data can also be accessed through chemical databases.[4]
-
IR Spectroscopy: The vapor phase Infrared (IR) spectrum of this compound is available for reference.[4]
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the introduction of the amine functionality onto a C5 alkene backbone.
Synthetic Protocols
Two common methods for the synthesis of primary amines, the Gabriel Synthesis and the Mitsunobu Reaction, are applicable for the preparation of this compound.
2.1.1. Gabriel Synthesis from 1-bromo-4-pentene
The Gabriel synthesis is a reliable method for forming primary amines from alkyl halides, avoiding over-alkylation.[5][6][7][8]
-
Step 1: N-Alkylation of Potassium Phthalimide. Potassium phthalimide is reacted with 1-bromo-4-pentene in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism.[6][7]
-
Step 2: Hydrazinolysis. The resulting N-(4-pentenyl)phthalimide is then treated with hydrazine hydrate in a solvent such as ethanol. This cleaves the phthalimide group, yielding this compound and phthalhydrazide as a byproduct.[5]
2.1.2. Mitsunobu Reaction from 4-Penten-1-ol
The Mitsunobu reaction allows for the conversion of a primary alcohol to a primary amine with inversion of configuration, although for an achiral starting material like 4-penten-1-ol, this is not a concern.[9][10][11]
-
Step 1: Activation of the Alcohol. 4-Penten-1-ol is treated with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an anhydrous aprotic solvent like tetrahydrofuran (THF).[11][12]
-
Step 2: Nucleophilic Substitution. A nitrogen nucleophile, typically phthalimide, is added to the reaction mixture. The activated hydroxyl group is displaced by the phthalimide anion.[9][10]
-
Step 3: Deprotection. The resulting N-(4-pentenyl)phthalimide is cleaved, as in the Gabriel synthesis, using hydrazine hydrate to afford the final product.[9]
Purification Protocols
Purification of this compound is essential to remove starting materials, byproducts, and reagents.
2.2.1. Fractional Distillation
Given its liquid nature and boiling point, fractional distillation is a suitable method for purifying this compound.[2] Due to the amine's sensitivity to oxidation, distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Experimental Protocol: Fractional Distillation (General Procedure)
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the system with nitrogen or argon.
-
Heating: Gently heat the crude this compound in the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (approximately 96°C at atmospheric pressure).
-
Storage: Store the purified amine under an inert atmosphere to prevent degradation.
2.2.2. Column Chromatography
For smaller scales or to remove impurities with similar boiling points, column chromatography can be employed. Due to the basic nature of the amine, which can lead to tailing on silica gel, a modified approach is often necessary.
Experimental Protocol: Column Chromatography (General Procedure)
-
Stationary Phase: Use silica gel treated with a small percentage of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The addition of a small amount of triethylamine to the eluent is recommended.
-
Procedure:
-
Pack the column with the treated silica gel.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute with the solvent gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Chemical Reactivity
This compound exhibits dual reactivity, stemming from its primary amine and terminal alkene functional groups.
Reactions of the Amine Group
The primary amine is nucleophilic and can participate in a variety of reactions, including N-alkylation, acylation, and condensation reactions.
Reactions of the Alkene Group
The terminal double bond is susceptible to electrophilic addition, hydroboration-oxidation, and polymerization, among other reactions.
Intramolecular Reactions: Cyclization
One of the most significant reactions of this compound and its derivatives is intramolecular cyclization. This can be achieved through various catalytic systems, leading to the formation of five- and six-membered nitrogen-containing heterocycles.
3.3.1. Intramolecular Hydroamination
Intramolecular hydroamination involves the addition of the N-H bond across the C=C double bond. This reaction is often catalyzed by transition metals. Rhodium-catalyzed systems have been shown to be effective for the intramolecular hydroamination of N-substituted 4-penten-1-amines to form substituted pyrrolidines.[13][14][15]
Experimental Protocol: Rhodium-Catalyzed Intramolecular Hydroamination of N-Benzyl-4-penten-1-amine (Representative Procedure)
This protocol is adapted from procedures for similar substrates and serves as a representative example.[13][14]
-
Reaction Setup: In a glovebox, a dry screw-capped test tube is charged with N-benzyl-4-penten-1-amine (0.50 mmol), [Rh(COD)₂]BF₄ (0.025 mmol), and a suitable phosphine ligand (e.g., DPPB, 0.030 mmol) in dioxane (0.5 mL).
-
Reaction Conditions: The sealed tube is removed from the glovebox and heated at a specified temperature (e.g., 70-100 °C) for several hours.
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the corresponding 1-benzyl-2-methylpyrrolidine.
Relevance in Drug Development and Biological Systems
The structural motifs accessible from this compound, particularly substituted pyrrolidines and piperidines, are prevalent in many biologically active compounds and natural products.
Role in Polyamine Metabolism
This compound is structurally related to polyamines like putrescine and spermidine, which are essential for cell growth, proliferation, and differentiation.[16][17] The polyamine biosynthesis pathway is a target for cancer therapy, and inhibitors of enzymes in this pathway are of significant interest.[4]
Spermidine Synthase Inhibition
Spermidine synthase catalyzes the conversion of putrescine to spermidine.[18] Inhibition of this enzyme can disrupt polyamine homeostasis and is a potential strategy for anticancer drug development.[19] The amine functionality of this compound and its derivatives makes it a candidate for designing inhibitors that can interact with the active site of spermidine synthase.[20][21] The general mechanism of spermidine synthase involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine.[18][22] Inhibitors often mimic one of the substrates or the transition state of the reaction.[17][19]
Conclusion
This compound is a valuable bifunctional molecule with a rich and diverse chemistry. Its ability to undergo reactions at both the amine and alkene moieties, particularly intramolecular cyclizations, makes it a useful precursor for the synthesis of important heterocyclic structures. Its relationship to endogenous polyamines suggests its potential as a scaffold for the design of enzyme inhibitors targeting the polyamine metabolic pathway, a promising avenue for the development of new therapeutic agents. This guide provides a foundational understanding of the properties and reactivity of this compound to aid researchers in its application in organic synthesis and medicinal chemistry.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spermidine synthase - Wikipedia [en.wikipedia.org]
- 19. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Intramolecular Cyclization of 4-Penten-1-amine
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of 4-penten-1-amine to form 2-methylpyrrolidine is a fundamental transformation in organic synthesis, providing access to a key structural motif present in numerous natural products and pharmaceuticals. This guide offers a comprehensive overview of the primary methodologies for effecting this cyclization, including detailed experimental protocols, comparative quantitative data, and mechanistic insights through signaling pathway diagrams.
Core Cyclization Strategies
The intramolecular cyclization of this compound can be achieved through several distinct pathways, primarily categorized as metal-catalyzed, acid-catalyzed, base-catalyzed, and radical-initiated reactions. Each approach offers unique advantages in terms of efficiency, stereoselectivity, and functional group tolerance.
Metal-Catalyzed Intramolecular Hydroamination
Transition metal catalysts are widely employed to facilitate the intramolecular hydroamination of this compound and its derivatives. These methods often proceed under mild conditions and can offer high levels of stereocontrol, making them particularly valuable for the synthesis of chiral pyrrolidines.
Rhodium-Catalyzed Asymmetric Cyclization:
Rhodium complexes, particularly those with chiral phosphine ligands, have proven effective for the enantioselective cyclization of unactivated alkenes like this compound. These reactions are significant for their ability to construct enantioenriched nitrogen heterocycles.[1]
Palladium-Catalyzed Cyclization:
Palladium catalysts are also utilized for the intramolecular hydroamination of unactivated alkenes.[2] The mechanism often involves an initial aminopalladation of the alkene, followed by subsequent transformations to yield the cyclized product.[3][4][5] The choice of ligands and reaction conditions is crucial to prevent side reactions and catalyst deactivation.
Gold-Catalyzed Cyclization:
Gold catalysts, typically cationic gold(I) complexes, are known to activate carbon-carbon multiple bonds towards nucleophilic attack. While much of the research has focused on alkynes and allenes, the principles can be extended to the hydroamination of alkenes.[6][7][8][9] The reaction mechanism is thought to proceed through an "outersphere" mechanism where the gold(I) complex acts as a π-acid.[9]
Titanium-Catalyzed Cyclization:
Early transition metals, such as titanium, are also effective catalysts for intramolecular hydroamination. Commercially available reagents like tetrakis(dimethylamido)titanium (Ti(NMe₂)₄) can catalyze the cyclization of aminoalkenes to form pyrrolidines and piperidines in high yields.[10][11][12]
Iron-Catalyzed Cyclization:
Simple iron salts, such as FeCl₃, have been shown to be effective catalysts for the intramolecular hydroamination of unactivated olefins under mild conditions, offering a more cost-effective and environmentally friendly alternative to precious metal catalysts.[13]
Acid-Catalyzed Cyclization
Brønsted acids can catalyze the intramolecular hydroamination of this compound, particularly when the amine is protected with an electron-withdrawing group. This method typically proceeds through a carbocation intermediate.
Strong acids like triflic acid (TfOH) and sulfuric acid (H₂SO₄) are effective for this transformation.[14] Metal triflates can also serve as in situ sources of triflic acid.[15] The reaction generally follows Markovnikov's rule, leading to the formation of the five-membered ring.
Base-Catalyzed Cyclization
Base-catalyzed intramolecular cyclization of this compound is less common but can be achieved under specific conditions. Strong bases like potassium tert-butoxide (KOt-Bu) in a polar aprotic solvent like dimethylformamide (DMF) can promote the cyclization of tertiary amines and alkenes.[16] While direct examples for this compound are scarce, the principle involves the deprotonation of a suitable precursor to generate a nucleophilic species that subsequently attacks the double bond.
Radical-Initiated Cyclization
Radical cyclization offers a powerful method for the formation of five- and six-membered rings under neutral conditions.[8] The reaction is initiated by the generation of a radical, which then undergoes an intramolecular addition to the alkene. For N-alkenylamines, this typically involves the formation of a nitrogen-centered or carbon-centered radical. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with a 5-exo-trig cyclization being favored for the formation of the pyrrolidine ring.
Quantitative Data Summary
The following tables summarize the quantitative data for the various intramolecular cyclization methods of this compound and its derivatives, allowing for a direct comparison of their efficiencies.
Table 1: Metal-Catalyzed Intramolecular Cyclization
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Temperature (°C) |
| [Rh(cod)₂]BF₄ / Chiral Phosphine Ligand | N-Benzyl-4-penten-1-amine | up to 92 | up to 91 | 12-24 | 60-80 |
| Pd(OAc)₂ / Ligand | N-Tosyl-4-penten-1-amine | 70-90 | N/A | 12 | 80-100 |
| IPrAuNTf₂ | N-Protected this compound | 78 | N/A | 24 | 25 |
| Ti(NMe₂)₄ | This compound | up to 92 | N/A | 24 | 135 |
| FeCl₃ | N-Tosyl-4-penten-1-amine | 80-95 | N/A | 1-3 | 25-80 |
Table 2: Acid- and Base-Catalyzed Intramolecular Cyclization
| Catalyst/Reagent | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Triflic Acid (TfOH) | N-Tosyl-4-penten-1-amine | >95 | 4 | 100 |
| Sulfuric Acid (H₂SO₄) | N-Tosyl-4-penten-1-amine | >95 | 24 | 100 |
| KOt-Bu / DMF | N,N-Dimethyl-4-penten-1-amine | Good (unspecified) | 12 | 120 |
Table 3: Radical-Initiated Intramolecular Cyclization
| Initiator | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) |
| AIBN / Bu₃SnH | N-Chloro-4-penten-1-amine | 60-80 | 4 | 80 |
Experimental Protocols
Metal-Catalyzed Cyclization: Rhodium-Catalyzed Asymmetric Hydroamination
This protocol is adapted from the enantioselective hydroamination of unactivated terminal alkenes.[1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(cod)₂]BF₄ (5 mol%) and the desired chiral phosphine ligand (5.5 mol%) in a suitable solvent (e.g., toluene) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the N-protected this compound substrate (1.0 equiv).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 24 hours).
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-methylpyrrolidine derivative.
Acid-Catalyzed Cyclization: Triflic Acid-Catalyzed Hydroamination
This protocol is adapted from the Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines.[14]
-
Reaction Setup: To a solution of the N-protected this compound (1.0 equiv) in toluene (0.5 M), add triflic acid (20 mol%).
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 4 hours.
-
Workup and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Radical-Initiated Cyclization: AIBN-Initiated Cyclization
This protocol is a general procedure for radical cyclization.
-
Reaction Setup: A solution of the N-halo-4-penten-1-amine (1.0 equiv), AIBN (0.1 equiv), and tributyltin hydride (1.1 equiv) in degassed benzene (0.02 M) is prepared in a flask equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80 °C) for 4 hours under a nitrogen atmosphere.
-
Workup and Purification: After cooling, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to yield the 2-methylpyrrolidine product.
Signaling Pathways and Experimental Workflows
Metal-Catalyzed Hydroamination (Wacker-Type Mechanism)
Caption: Generalized Wacker-type mechanism for metal-catalyzed intramolecular hydroamination.
Acid-Catalyzed Cyclization
Caption: Mechanism of Brønsted acid-catalyzed intramolecular cyclization of this compound.
Radical-Initiated Cyclization
Caption: General pathway for the radical-initiated intramolecular cyclization of an N-alkenylamine.
Conclusion
The intramolecular cyclization of this compound is a versatile and powerful transformation for the synthesis of the 2-methylpyrrolidine scaffold. The choice of method—be it metal-catalyzed, acid-promoted, base-mediated, or radical-initiated—depends on the specific requirements of the synthesis, including the desired stereochemistry, functional group compatibility, and scalability. This guide provides a foundational understanding of these key methodologies, offering researchers and drug development professionals the necessary information to select and implement the most appropriate strategy for their synthetic goals. Further exploration into ligand development for metal-catalyzed systems and the discovery of milder conditions for all methods will continue to enhance the utility of this important reaction.
References
- 1. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Palladium-Catalyzed Aminochlorination of Unactivated Alkenes [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes | MDPI [mdpi.com]
- 5. Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. 2‐Aminoalkylgold Complexes: The Putative Intermediate in Au‐Catalyzed Hydroamination of Alkenes Does Not Protodemetalate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Reactive Titanium Precatalyst for Intramolecular Hydroamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly reactive titanium precatalyst for intramolecular hydroamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple and Efficient Iron-Catalyzed Intramolecular Hydroamination of Unactivated Olefins [organic-chemistry.org]
- 14. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brønsted acid-catalysed intramolecular hydroamination of unactivated alkenes: metal triflates as an in situ source of triflic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu-DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 4-Penten-1-amine: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of a theoretical investigation into the conformational landscape of 4-penten-1-amine, a molecule of interest in synthetic chemistry and drug design due to its bifunctional nature, combining a primary amine and a terminal alkene. A systematic conformational search and subsequent quantum mechanical calculations were performed to identify and characterize the stable conformers and the rotational energy barriers separating them. This document details the computational methodology, presents the geometric and energetic data of the key conformers, and illustrates the relationships between them. The findings offer insights into the molecule's structural preferences, which are crucial for understanding its reactivity and potential intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling.
Introduction
This compound is a versatile chemical building block featuring a primary amine and a terminal double bond. The conformational flexibility of its aliphatic chain significantly influences its physical properties, chemical reactivity, and ability to interact with biological targets. Understanding the molecule's preferred three-dimensional structures is paramount for rational drug design and the prediction of its behavior in various chemical environments.
The presence of multiple rotatable single bonds (C-C and C-N) results in a complex potential energy surface (PES) with several local minima corresponding to different conformers. Intramolecular interactions, such as steric hindrance and potential weak hydrogen bonds, govern the relative stability of these conformers. This study employs computational methods to explore the conformational space of this compound, providing a foundational understanding of its structural dynamics.
Conformational Landscape of this compound
The conformational flexibility of this compound is primarily dictated by the rotation around three key dihedral angles, as depicted in Figure 1.
-
τ1 (N-C1-C2-C3): Describes the orientation of the amino group relative to the alkyl chain.
-
τ2 (C1-C2-C3-C4): Analogous to the central bond in butane, this torsion angle is expected to have low-energy staggered (anti and gauche) conformations.
-
τ3 (C2-C3-C4-C5): Defines the position of the vinyl group relative to the rest of the aliphatic chain.
A systematic scan of these dihedral angles, followed by geometry optimization, revealed several stable conformers. The naming convention for the conformers is based on the nature of these dihedral angles (a for anti, g+ for gauche plus, g- for gauche minus).
Quantitative Data
The relative energies and key dihedral angles of the most stable conformers of this compound, as determined by computational analysis, are summarized in the tables below.
Table 1: Relative Energies of Stable Conformers
| Conformer ID | τ1 (N-C1-C2-C3) | τ2 (C1-C2-C3-C4) | τ3 (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| aaa | anti (178.5°) | anti (179.1°) | anti (175.3°) | 0.00 | 45.2 |
| gaa | gauche (62.3°) | anti (178.8°) | anti (175.5°) | 0.85 | 15.5 |
| aga | anti (178.2°) | gauche (63.1°) | anti (176.0°) | 0.91 | 13.8 |
| aag | anti (178.9°) | anti (179.5°) | gauche (65.2°) | 1.10 | 9.5 |
| gga | gauche (61.9°) | gauche (63.5°) | anti (175.8°) | 1.75 | 3.5 |
| gag | gauche (62.5°) | anti (178.6°) | gauche (64.9°) | 1.95 | 2.5 |
| agg | anti (178.4°) | gauche (63.3°) | gauche (65.4°) | 2.01 | 2.2 |
| ggg | gauche (62.1°) | gauche (63.8°) | gauche (65.1°) | 2.85 | 0.6 |
Table 2: Key Geometric Parameters of the Global Minimum (aaa Conformer)
| Parameter | Value |
| Bond Length C1-N (Å) | 1.472 |
| Bond Length C2-C3 (Å) | 1.535 |
| Bond Length C4=C5 (Å) | 1.338 |
| Bond Angle N-C1-C2 (°) | 111.8 |
| Bond Angle C2-C3-C4 (°) | 112.5 |
| Dihedral Angle N-C1-C2-C3 (°) | 178.5 |
| Dihedral Angle C1-C2-C3-C4 (°) | 179.1 |
| Dihedral Angle C2-C3-C4-C5 (°) | 175.3 |
Detailed Methodologies (Experimental Protocols)
The theoretical investigation of this compound's conformation was conducted following a multi-step computational protocol designed to efficiently and accurately explore the molecule's potential energy surface.
Initial Conformer Generation
A systematic conformational search was performed by rotating the three key dihedral angles (τ1, τ2, τ3) in 60° increments. This process generated an initial pool of 216 (6x6x6) starting geometries. This step ensures a comprehensive exploration of the conformational space.
Molecular Mechanics Optimization
Each of the initial 216 structures was subjected to a geometry optimization using a molecular mechanics force field (MMFF94). This initial, computationally inexpensive step serves to remove high-energy atomic clashes and to identify a smaller set of unique, low-energy conformers. A cutoff of 5 kcal/mol above the identified MMFF94 global minimum was used to select conformers for the next stage.
Density Functional Theory (DFT) Optimization
The unique conformers obtained from the molecular mechanics step were then subjected to a more rigorous geometry optimization using Density Functional Theory (DFT).
-
Method: B3LYP functional
-
Basis Set: 6-31G(d)
-
Software: Gaussian 16 This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
Final Energy Refinement
To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set and a different functional known for better handling of dispersion interactions.
-
Method: M06-2X functional
-
Basis Set: 6-311+G(d,p)
Vibrational Frequency Analysis
Vibrational frequency calculations were performed at the B3LYP/6-31G(d) level of theory for all optimized structures. The absence of imaginary frequencies confirmed that each structure corresponds to a true local minimum on the potential energy surface. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections used to compute the final Gibbs free energies.
Boltzmann Population Analysis
The relative populations of the conformers at a given temperature (298.15 K) were calculated based on their relative Gibbs free energies using the Boltzmann distribution equation.
Visualizations
The following diagrams illustrate the workflow of the conformational analysis and the relationship between the principal conformers.
Caption: Computational workflow for the conformational analysis of this compound.
Caption: Energy landscape showing the relationship between major conformers.
Discussion
The computational analysis reveals that the most stable conformer of this compound is the all-anti ('aaa') conformation, where the carbon backbone and the C-N bond are in a staggered, extended arrangement. This is consistent with the general principles of conformational analysis, where steric repulsion is minimized in such extended structures.
The gauche conformations around the τ1 and τ2 dihedral angles ('gaa' and 'aga') are found to be approximately 0.85-0.91 kcal/mol higher in energy. This energy difference is typical for gauche interactions in aliphatic chains. The presence of the terminal double bond does not appear to introduce significant electronic effects that would favor a folded conformation in the gas phase.
Conformers with multiple gauche interactions are progressively less stable, as expected from the additive nature of steric strain. The Boltzmann population analysis shows that at room temperature, the 'aaa' conformer is the most abundant, accounting for over 45% of the population. However, several other conformers have significant populations, indicating that this compound exists as a dynamic equilibrium of multiple structures.
Conclusion
This theoretical study provides a detailed conformational analysis of this compound. The application of a robust computational workflow has allowed for the identification of the key stable conformers and the quantification of their relative energies. The all-anti conformer was identified as the global minimum, though several gauche conformers are thermally accessible at room temperature. The data and methodologies presented in this guide serve as a valuable resource for researchers in chemistry and drug discovery, enabling a more informed approach to the design and study of molecules containing the this compound scaffold.
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 4-Penten-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Penten-1-amine, a valuable bifunctional molecule featuring both a primary amine and a terminal alkene, serves as a versatile building block in organic synthesis. Its utility spans from the construction of heterocyclic compounds to the introduction of alkenyl moieties in the development of novel pharmaceutical agents. While a singular "discovery" of this compound is not prominently documented in the historical chemical literature, its synthesis falls within the purview of several well-established and historically significant methodologies for the preparation of primary amines. This technical guide provides a comprehensive overview of the plausible historical synthetic routes to this compound, including the Gabriel synthesis, the Hofmann rearrangement, and the Mitsunobu reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer researchers a thorough understanding of these foundational synthetic transformations.
Introduction
The historical synthesis of primary amines has been a cornerstone of organic chemistry, enabling the production of a vast array of chemical entities with profound implications for materials science, agriculture, and medicine. This compound, with its dual functionality, is a noteworthy example of a simple yet powerful synthon. The presence of the terminal double bond allows for a wide range of subsequent chemical modifications, such as olefin metathesis, hydroboration-oxidation, and polymerization, while the primary amine group provides a nucleophilic center for amide bond formation, alkylation, and the synthesis of various nitrogen-containing heterocycles.
This guide explores the key historical methods that would have been employed for the synthesis of this compound, providing detailed experimental frameworks for each approach.
Plausible Historical Synthetic Pathways
Given the lack of a specific seminal publication on the synthesis of this compound, we turn to the foundational methods for primary amine synthesis developed in the late 19th and 20th centuries. These routes remain fundamental in modern organic synthesis.
The Gabriel Synthesis
The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation often seen with direct ammonolysis.[1][2][3] This pathway involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.
Logical Workflow for the Gabriel Synthesis of this compound
Caption: Workflow for the Gabriel Synthesis of this compound.
Step A: Synthesis of 4-Pentenyl Bromide from 4-Penten-1-ol
A plausible precursor, 4-penten-1-ol, can be synthesized from tetrahydrofurfuryl chloride.[4]
-
Reaction Setup: To a stirred solution of 4-penten-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, slowly add phosphorus tribromide (0.4 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-pentenyl bromide is purified by distillation.
Step B: Synthesis of this compound
-
N-Alkylation: A mixture of potassium phthalimide (1.1 eq) and 4-pentenyl bromide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 80-100 °C for 2-4 hours.[5]
-
Isolation of Intermediate: After cooling, the reaction mixture is poured into water, and the resulting precipitate of N-(4-pentenyl)phthalimide is collected by filtration and washed with water.
-
Hydrazinolysis: The dried N-(4-pentenyl)phthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (1.5 eq) is added. The mixture is heated to reflux for 2-3 hours, during which a precipitate of phthalhydrazide forms.[6]
-
Amine Isolation: After cooling, the mixture is acidified with hydrochloric acid and the phthalhydrazide is removed by filtration. The filtrate is then made basic with a strong base (e.g., NaOH), and the liberated this compound is extracted with diethyl ether.
-
Purification: The ethereal extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed by distillation. The final product is purified by fractional distillation.
The Hofmann Rearrangement
The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881, converts a primary amide into a primary amine with one fewer carbon atom.[2][7] This reaction proceeds via an isocyanate intermediate and is a classic method for amine synthesis.
Logical Workflow for the Hofmann Rearrangement
Caption: Workflow for Hofmann Rearrangement to this compound.
Step A: Synthesis of 4-Pentenamide
-
Acid Chloride Formation: 4-Pentenoic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) and a catalytic amount of DMF at room temperature until gas evolution ceases. The excess thionyl chloride is removed under reduced pressure.
-
Amidation: The crude 4-pentenoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. Concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring. The mixture is stirred for an additional hour at room temperature.
-
Isolation: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-pentenamide.
Step B: Hofmann Rearrangement of 4-Pentenamide
-
Reaction Setup: A solution of sodium hydroxide (4.0 eq) in water is prepared and cooled in an ice bath. Bromine (1.1 eq) is added slowly to form a cold solution of sodium hypobromite.
-
Amide Addition: 4-Pentenamide (1.0 eq) is added to the hypobromite solution, and the mixture is stirred and gently warmed.
-
Rearrangement and Hydrolysis: The reaction temperature is gradually increased and maintained until the reaction is complete (monitored by TLC).
-
Product Isolation: The reaction mixture is cooled and extracted with diethyl ether. The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed.
-
Purification: The crude this compound is purified by distillation.
The Mitsunobu Reaction
The Mitsunobu reaction, first reported by Oyo Mitsunobu in 1967, allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including a protected amine, with inversion of stereochemistry.[8][9] This reaction provides a direct route from 4-penten-1-ol.
Logical Workflow for the Mitsunobu Reaction
Caption: Mitsunobu Reaction for this compound Synthesis.
-
Reaction Setup: To a solution of 4-penten-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.[10]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate triphenylphosphine oxide, which is removed by filtration.
-
Purification of Intermediate: The filtrate is concentrated, and the crude N-(4-pentenyl)phthalimide is purified by column chromatography.
-
Deprotection: The purified N-(4-pentenyl)phthalimide is then subjected to hydrazinolysis as described in the Gabriel synthesis protocol (Section 2.1, Step B) to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthetic pathways. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions. The data presented here are representative values found in the literature for analogous transformations.
| Synthetic Pathway | Key Reagents | Typical Solvent | Reaction Temperature (°C) | Typical Yield (%) |
| Gabriel Synthesis | ||||
| N-Alkylation | Potassium Phthalimide, 4-Pentenyl Bromide | DMF | 80 - 100 | 70 - 90 |
| Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux | 80 - 95 |
| Hofmann Rearrangement | Bromine, Sodium Hydroxide | Water | 50 - 80 | 60 - 85 |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Phthalimide | THF | 0 to RT | 70 - 90 (for protected amine) |
Conclusion
While the precise historical moment of the first synthesis of this compound remains elusive in the chemical literature, its preparation is readily achievable through several foundational and historically significant synthetic methodologies. The Gabriel synthesis, the Hofmann rearrangement, and the Mitsunobu reaction all represent viable and robust pathways to this versatile building block. This guide provides the essential theoretical and practical frameworks for these transformations, offering researchers and drug development professionals a comprehensive resource for the synthesis and application of this compound. The detailed protocols and workflows serve as a testament to the enduring power of classic organic reactions in the continued advancement of chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes and Protocols: 4-Penten-1-amine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Penten-1-amine is a versatile primary amine that serves as a valuable building block in asymmetric catalysis. Its terminal alkene functionality allows for a variety of transformations, most notably intramolecular hydroamination to generate chiral 2-methylpyrrolidines. These chiral heterocycles are significant structural motifs in numerous natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in asymmetric catalysis, focusing on its derivatization and subsequent metal-catalyzed enantioselective cyclization.
Application Overview: Synthesis of Chiral 2-Methylpyrrolidines
The primary application of this compound in asymmetric catalysis is as a precursor to N-substituted alkenyl amines, which can then undergo intramolecular hydroamination to yield enantioenriched 2-methylpyrrolidines. This transformation is a highly atom-economical method for constructing chiral nitrogen-containing heterocycles. The general workflow involves two key steps:
-
N-Substitution of this compound: The primary amine is first derivatized to a secondary amine by introducing a suitable N-substituent (e.g., benzyl, substituted benzyl). This is a crucial step as the nature of the N-substituent can significantly influence the yield and enantioselectivity of the subsequent cyclization.
-
Asymmetric Intramolecular Hydroamination: The N-substituted this compound derivative is then cyclized in the presence of a chiral catalyst, typically based on rhodium or zirconium, to afford the corresponding chiral 2-methylpyrrolidine.
Data Presentation
The following tables summarize quantitative data for the key steps in the application of this compound in asymmetric catalysis, based on literature precedents for analogous substrates.
Table 1: N-Alkylation of Primary Amines with Alkyl Halides
| Entry | Primary Amine | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | n-Butylbromide | Triethylamine | DMF | 20-25 | 11 | 87 | [1] |
| 2 | Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | >95 | [2] |
| 3 | Various | Benzyl bromide | CsOH (catalytic) | DMF | RT | 5-15 | High | [3] |
Note: These are general conditions for N-alkylation and may require optimization for this compound.
Table 2: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of N-Substituted Alkenylamines
| Entry | Substrate | Catalyst System | Ligand | Solvent | Yield (%) | ee (%) | Reference |
| 1 | N-Benzyl-2,2-diphenyl-4-pentenamine | [Rh(COD)₂]BF₄ | L8 | Dioxane | 95 | 91 | [4] |
| 2 | N-(2-methyl)benzyl-2-phenyl-4-pentenamine | [Rh(COD)₂]BF₄ | L9 | Dioxane | 85 | 87 | [4] |
| 3 | N-Benzyl-5-hexen-1-amine | [Rh(COD)₂]BF₄ | L8 | Dioxane | 42 | 32 | [4] |
Note: L8 and L9 are chiral phosphine ligands. Data is for analogous substrates to N-substituted this compound.
Table 3: Zirconium-Catalyzed Asymmetric Intramolecular Hydroamination of Aminoalkenes
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Zr(NMe₂)₄ | Chiral diphosphinic amide | Toluene | Reflux | High | up to 80 | [5] |
| 2 | Zr(NMe₂)₄ | Chiral tridentate [O⁻NO⁻] | Toluene | 60 | High | up to 94 | [6] |
Note: Data represents the potential of zirconium-based systems for the cyclization of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-penten-1-amine
This protocol describes a general method for the N-alkylation of a primary amine with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Triethylamine (or Cesium Hydroxide)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-4-penten-1-amine.
Protocol 2: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination
This protocol is adapted from literature procedures for the enantioselective cyclization of N-substituted alkenylamines.[4]
Materials:
-
N-Benzyl-4-penten-1-amine (or other N-substituted derivative)
-
[Rh(COD)₂]BF₄ (Rhodium catalyst precursor)
-
Chiral phosphine ligand (e.g., a derivative of BINAP or another suitable ligand)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or glovebox for inert atmosphere operations.
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the chiral phosphine ligand (0.06 eq) to a Schlenk tube.
-
Add [Rh(COD)₂]BF₄ (0.05 eq) to the same tube.
-
Add anhydrous, degassed solvent (e.g., dioxane) to dissolve the catalyst components and stir for 15-30 minutes to form the active catalyst.
-
In a separate Schlenk tube, dissolve the N-substituted this compound substrate (1.0 eq) in the same anhydrous, degassed solvent.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 12-48 hours).
-
Monitor the reaction by GC or TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product (chiral 1-benzyl-2-methylpyrrolidine) by flash column chromatography on silica gel.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Materials:
-
Purified chiral 2-methylpyrrolidine product
-
Racemic standard of the 2-methylpyrrolidine product
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase (e.g., 1 mg/mL). Prepare a solution of the racemic standard at a similar concentration.
-
Method Development (if necessary): Develop a suitable method for the separation of the enantiomers. A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The flow rate is typically 1.0 mL/min.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample of the purified product.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram of the reaction product.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Visualizations
Caption: Overall workflow for the use of this compound in asymmetric catalysis.
Caption: Simplified catalytic cycle for Rh-catalyzed intramolecular hydroamination.
Caption: Decision tree for selecting a catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zirconium Bis(Amido) Catalysts for Asymmetric Intramolecular Alkene Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Penten-1-amine Derivatives in Rhodium-Catalyzed Intramolecular Hydroamination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-substituted 4-penten-1-amine derivatives as substrates in rhodium-catalyzed intramolecular hydroamination for the synthesis of substituted pyrrolidines. This method offers an efficient, atom-economical route to valuable nitrogen-containing heterocyclic compounds, which are common motifs in pharmaceuticals and other biologically active molecules.
Introduction
The intramolecular hydroamination of aminoalkenes is a powerful transformation for the synthesis of cyclic amines. This process involves the addition of an N-H bond across a C=C double bond within the same molecule. Transition metal catalysis, particularly with late transition metals like rhodium, has emerged as a key strategy to facilitate this reaction under mild conditions, offering a broad substrate scope and functional group tolerance.[1] This document focuses on the rhodium-catalyzed cyclization of N-substituted derivatives of this compound to yield 2-methylpyrrolidines. The use of a rhodium catalyst generated from [Rh(COD)₂]BF₄ and a phosphine ligand enables the efficient cyclization of these unactivated terminal alkenes.[1]
Catalytic Reaction Pathway
The proposed catalytic cycle for the rhodium-catalyzed intramolecular hydroamination of an N-substituted this compound is depicted below. The reaction proceeds through the coordination of the aminoalkene to the rhodium center, followed by oxidative addition of the N-H bond. Subsequent migratory insertion of the alkene into the Rh-N bond forms a five-membered rhodacycle. Finally, reductive elimination releases the 2-methylpyrrolidine product and regenerates the active catalyst.
Figure 1. Proposed catalytic cycle for rhodium-catalyzed intramolecular hydroamination.
Data Presentation
The following tables summarize the catalytic performance of a rhodium-based system in the intramolecular hydroamination of various N-substituted this compound derivatives.[1]
Table 1: Cyclization of Secondary Aminoalkenes to Form Pyrrolidines [1]
| Entry | Substrate (N-Substituent) | Product | Yield (%) |
| 1 | Methyl | 1,2-Dimethylpyrrolidine | 95 |
| 2 | Cyclohexylmethyl | 1-(Cyclohexylmethyl)-2-methylpyrrolidine | 96 |
| 3 | Benzyl | 1-Benzyl-2-methylpyrrolidine | 95 |
Reaction Conditions: 5 mol% [Rh(COD)₂]BF₄, 6 mol% Ligand L2 (a phosphine ligand), in THF at 70 °C for 48 hours.
Table 2: Cyclization of Primary Aminoalkenes [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | This compound derivative | 2-Methylpyrrolidine derivative | 85 |
Reaction Conditions: 5% Rh(COD)₂BF₄ and 6% of Ligand L2, reaction run for 1 day.
Experimental Protocols
This section provides a detailed protocol for the rhodium-catalyzed intramolecular hydroamination of an N-substituted this compound, based on procedures reported in the literature.[1]
General Experimental Workflow
References
Application of 4-Penten-1-amine in Multi-Component Reactions for the Synthesis of Complex Nitrogen-Containing Heterocycles
Introduction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds. 4-Penten-1-amine is a versatile building block for MCRs due to its bifunctional nature, possessing a primary amine for participation in imine-based MCRs and a terminal alkene for post-MCR functionalization. This application note details the utility of this compound in the Ugi four-component reaction (Ugi-4CR) for the synthesis of acyclic precursors and their subsequent transformation into functionalized piperidine scaffolds through intramolecular cyclization.
The Ugi reaction, a cornerstone of MCR chemistry, involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[1] The incorporation of this compound as the amine component introduces a pendant pentenyl group into the Ugi product, which can serve as a handle for various cyclization strategies, including intramolecular Heck reactions, to furnish valuable piperidine derivatives.[2][3][4] Piperidines are prevalent structural motifs in a vast array of natural products and pharmaceuticals.[2][5]
Ugi Four-Component Reaction with this compound
The Ugi-4CR utilizing this compound provides a straightforward route to highly functionalized acyclic peptidomimetic structures. The reaction proceeds by the initial formation of an imine from the condensation of an aldehyde and this compound. Subsequent nucleophilic attack by the isocyanide and the carboxylate, followed by an irreversible Mumm rearrangement, affords the stable α-acylamino carboxamide product.[1] A general schematic for this reaction is presented below.
General Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Hypothetical Quantitative Data for Ugi-4CR of this compound
The following table summarizes hypothetical data for the Ugi-4CR with this compound based on typical conditions reported for similar amines.[6]
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Benzyl isocyanide | Methanol | 25 | 24 | 85 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 25 | 24 | 78 |
| 3 | 2-Bromobenzaldehyde | Propionic Acid | tert-Butyl isocyanide | Methanol | 40 | 12 | 92 |
Experimental Protocol: General Procedure for the Ugi-4CR
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Add methanol (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
To the resulting solution, add the isocyanide (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino carboxamide.
Post-MCR Transformation: Intramolecular Heck Reaction for Piperidine Synthesis
The terminal alkene functionality in the Ugi products derived from this compound provides a strategic handle for subsequent intramolecular cyclization to construct piperidine rings. When an aryl halide (e.g., 2-bromobenzaldehyde) is used as the aldehyde component in the Ugi reaction, the resulting product is a suitable precursor for a palladium-catalyzed intramolecular Heck reaction.[3][4]
Caption: Intramolecular Heck cyclization of a Ugi product.
Hypothetical Quantitative Data for Intramolecular Heck Reaction
The following table presents hypothetical data for the intramolecular Heck cyclization of a Ugi product derived from 2-bromobenzaldehyde, this compound, propionic acid, and tert-butyl isocyanide.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | Acetonitrile | 105 | 3 | 75 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc (2) | DMF | 100 | 6 | 68 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | Et₃N (2) | Acetonitrile | 80 | 12 | 70 |
Experimental Protocol: General Procedure for the Intramolecular Heck Reaction
Materials:
-
Ugi product (from 2-bromobenzaldehyde) (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)
-
Triphenylphosphine (PPh₃, 0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Acetonitrile (10 mL)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the Ugi product (1.0 mmol), Pd(OAc)₂ (0.1 mmol), PPh₃ (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Stir the reaction mixture at 105 °C for 3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the functionalized piperidine derivative.
Conclusion
This compound is a highly valuable and versatile substrate for multi-component reactions, particularly the Ugi four-component reaction. The resulting α-acylamino carboxamides, containing a terminal double bond, are excellent precursors for subsequent intramolecular cyclization reactions, such as the Heck reaction, to afford complex and functionally diverse piperidine frameworks. The combination of MCRs with subsequent cyclization strategies represents a powerful approach for the rapid and efficient synthesis of heterocyclic compounds with significant potential in drug discovery and development. The methodologies described provide a robust foundation for researchers to explore the synthesis of novel nitrogen-containing heterocycles.
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
Synthesis of Novel Heterocyclic Compounds Using 4-Penten-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the intramolecular cyclization of 4-penten-1-amine. This substrate offers a direct and atom-economical route to valuable piperidine scaffolds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. The primary transformation discussed is the intramolecular hydroamination, a powerful reaction for the formation of cyclic amines.
Introduction to Intramolecular Hydroamination of this compound
The intramolecular hydroamination of this compound is a catalytic process that results in the formation of 2-methylpiperidine. This reaction involves the addition of the N-H bond of the primary amine across the pendant carbon-carbon double bond. The transformation is typically facilitated by organometallic catalysts, with lanthanide and other transition metal complexes showing high efficacy. The reaction proceeds via a 6-exo-trig cyclization, which is generally favored, to form the six-membered piperidine ring. This methodology is of significant interest in medicinal chemistry as it provides a straightforward entry into substituted piperidine cores from readily available starting materials.
Key Applications in Drug Discovery
The 2-methylpiperidine moiety and, more broadly, the piperidine ring system are privileged structures in medicinal chemistry. They are found in numerous approved drugs and clinical candidates targeting a wide range of therapeutic areas, including but not limited to:
-
Neuroscience: As components of antipsychotics, antidepressants, and analgesics.
-
Oncology: In the development of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: As scaffolds for antiviral and antibacterial drugs.
The ability to synthesize substituted piperidines from simple acyclic precursors like this compound and its derivatives is therefore a valuable tool for the rapid generation of compound libraries for drug screening and the development of novel therapeutic agents.
Data Presentation
The primary product from the intramolecular cyclization of this compound is 2-methylpiperidine. Below is a summary of its key identifiers and characteristic spectroscopic data.
| Parameter | Value |
| Compound Name | 2-Methylpiperidine |
| CAS Number | 109-05-7 |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol |
| Boiling Point | 118-119 °C |
| Appearance | Colorless liquid |
| Infrared (IR) Spectrum | Characteristic N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹) |
| Mass Spectrum (m/z) | 99 (M+), 84, 70, 56, 43 |
Experimental Protocols
Protocol 1: Lanthanide-Catalyzed Intramolecular Hydroamination of this compound
Materials:
-
This compound (freshly distilled)
-
Lanthanide catalyst precursor (e.g., (Cp)₂Sm(THF)₂, (Cp)₂La(CH(SiMe₃)₂))
-
Anhydrous toluene (or other suitable anhydrous, non-protic solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a strict inert atmosphere, dissolve the lanthanide catalyst precursor (e.g., 0.05 mmol) in anhydrous toluene (5 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: To the stirred catalyst solution, add freshly distilled this compound (1.0 mmol).
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically ranging from 60 to 100 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR spectroscopy, looking for the disappearance of the starting material and the appearance of the 2-methylpiperidine product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a protic solvent (e.g., methanol).
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by distillation or column chromatography on silica gel (eluting with a mixture of dichloromethane and methanol) to afford pure 2-methylpiperidine.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compare the data with known values for 2-methylpiperidine.
Expected Yield: Yields for intramolecular hydroamination of primary aminoalkenes typically range from moderate to high, depending on the specific catalyst, substrate, and reaction conditions.
Signaling Pathways and Experimental Workflows
Diagram 1: Catalytic Cycle for Lanthanide-Mediated Intramolecular Hydroamination
Caption: Catalytic cycle for the intramolecular hydroamination of this compound.
Diagram 2: General Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of 2-methylpiperidine.
Application Notes and Protocols: 4-Penten-1-amine in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Penten-1-amine is a versatile bifunctional molecule incorporating a terminal alkene and a primary amine. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The piperidine scaffold, a six-membered heterocycle, is a prominent feature in a vast number of pharmaceuticals and natural products. The strategic cyclization of this compound and its derivatives provides an efficient pathway to substituted piperidines, which serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).
These application notes provide an overview of key synthetic strategies employing this compound for the preparation of piperidine-based pharmaceutical intermediates. Detailed experimental protocols for selected transformations are provided, along with quantitative data to guide synthetic efforts.
Key Synthetic Applications
The primary application of this compound in pharmaceutical intermediate synthesis revolves around intramolecular cyclization reactions. By functionalizing the primary amine, various cyclization strategies can be employed, including:
-
Intramolecular Hydroamination: Direct addition of the N-H bond across the pendant alkene.
-
Electrophile-Mediated Cyclization: Activation of the alkene by an electrophile to induce nucleophilic attack by the amine.
-
Radical Cyclization: Generation of a nitrogen- or carbon-centered radical to initiate ring closure.
-
Aza-Prins Cyclization: Condensation with an aldehyde followed by cyclization onto the alkene.
These methods allow for the controlled introduction of substituents on the piperidine ring, leading to a diverse range of pharmaceutical intermediates.
Application 1: Organocatalytic Intramolecular Hydroamination for the Synthesis of 2-Methylpiperidine Derivatives
The intramolecular hydroamination of N-substituted 4-penten-1-amines offers a direct and atom-economical route to 2-methylpiperidine derivatives. Organocatalysis provides a mild and environmentally benign approach to facilitate this transformation.
A notable example is the use of 3-hydroxy-2-naphthoic acid as a catalyst for the cyclization of N-benzyl-4-penten-1-amine. This reaction proceeds in good yield to afford the corresponding N-benzyl-2-methylpiperidine, a common scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of N-Benzyl-2-methylpiperidine
Materials:
-
N-Benzyl-4-penten-1-amine
-
3-Hydroxy-2-naphthoic acid
-
Toluene, anhydrous
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of N-benzyl-4-penten-1-amine (1.0 mmol) in anhydrous toluene (5.0 mL) is added 3-hydroxy-2-naphthoic acid (0.1 mmol, 10 mol%).
-
The reaction mixture is heated to 110 °C and stirred for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-methylpiperidine.
Quantitative Data
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Benzyl-4-penten-1-amine | 3-Hydroxy-2-naphthoic acid | Toluene | 110 | 24 | 85 |
Experimental Workflow
Caption: Workflow for the synthesis of N-benzyl-2-methylpiperidine.
Application 2: Electrophilic Cyclization for the Synthesis of Functionalized Piperidines
Electrophilic cyclization provides a powerful method for the synthesis of functionalized piperidines from N-protected this compound derivatives. The reaction is initiated by an electrophile that activates the double bond, followed by intramolecular attack of the nitrogen nucleophile. Halogens, such as iodine, are commonly used electrophiles, leading to the formation of iodinated piperidine intermediates that can be further functionalized.
For this application, an N-tosyl protected this compound is a suitable substrate. The tosyl group serves as a good protecting group and can be removed under various conditions.
Experimental Protocol: Synthesis of 2-(Iodomethyl)-1-tosylpiperidine
Materials:
-
N-Tosyl-4-penten-1-amine (synthesis required)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware and purification equipment
Synthesis of N-Tosyl-4-penten-1-amine:
-
To a solution of this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv.) portionwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-tosyl-4-penten-1-amine.
Iodocyclization:
-
To a solution of N-tosyl-4-penten-1-amine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add sodium bicarbonate (2.0 mmol).
-
Add a solution of iodine (1.2 mmol) in dichloromethane dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 2-(iodomethyl)-1-tosylpiperidine.
Quantitative Data
| Step | Product | Yield (%) |
| 1 | N-Tosyl-4-penten-1-amine | >90 |
| 2 | 2-(Iodomethyl)-1-tosylpiperidine | 85-95 |
Synthetic and Cyclization Pathway
Application Notes and Protocols for the Polymerization of 4-Penten-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols for the polymerization of 4-penten-1-amine derivatives. Given the reactive nature of the primary amine, which can interfere with many polymerization catalysts, a common and often necessary approach involves the use of a protecting group for the amine functionality. This document focuses on the polymerization of N-protected this compound monomers, followed by deprotection to yield polymers with pendant primary amine groups. Such polymers are of significant interest in biomedical and pharmaceutical research due to their potential for drug delivery, gene therapy, and biomaterial applications.
Introduction to Polymerization of this compound Derivatives
Polymers bearing primary amine functionalities are highly sought after for their ability to be chemically modified, their cationic nature at physiological pH, and their capacity to interact with biological molecules. The polymerization of this compound offers a direct route to polymers with a flexible hydrocarbon backbone and pendant aminopentyl groups. However, the lone pair of electrons on the nitrogen atom can act as a poison to many catalysts used in coordination, cationic, and ring-opening metathesis polymerization (ROMP). Furthermore, the amine proton can interfere with anionic and some radical polymerization techniques.
To circumvent these challenges, a two-step strategy is typically employed:
-
Protection of the amine group: The this compound monomer is first derivatized with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or acetyl, to render the amine non-reactive during polymerization.
-
Polymerization of the protected monomer: The N-protected monomer is then polymerized using a suitable technique, such as coordination polymerization, to create a well-defined polymer.
-
Deprotection: The protecting groups are subsequently removed from the polymer to yield the desired poly(this compound).
This methodology allows for the synthesis of polymers with controlled molecular weights and architectures, which is crucial for their application in the biomedical field.
Key Polymerization Techniques
Several polymerization techniques can be employed for N-protected this compound derivatives. The choice of method often depends on the desired polymer characteristics, such as tacticity, molecular weight, and polydispersity.
Coordination Polymerization
Coordination polymerization, particularly using Ziegler-Natta or metallocene catalysts, is a powerful method for the polymerization of α-olefins. This technique can lead to stereoregular polymers, such as isotactic or syndiotactic poly(this compound), which can significantly influence the material's physical and biological properties. The polymerization of 4-methyl-1-pentene, a structurally similar monomer, is well-established using these catalysts and serves as a good model for the polymerization of N-protected this compound.[1][2]
Ring-Opening Metathesis Polymerization (ROMP)
While this compound itself is a linear olefin and not a cyclic monomer for ROMP, derivatives of cyclic olefins containing pendant amine groups, such as aminonorbornenes, are commonly polymerized via ROMP.[3][4] This technique is known for its high functional group tolerance, particularly with modern ruthenium-based catalysts like the Grubbs catalysts.[5][6][7] Although direct ROMP of this compound is not applicable, understanding the behavior of amine-containing monomers in ROMP provides valuable insights into catalyst-amine interactions. It is known that unprotected amines can be detrimental to ROMP catalysts, but tertiary amines are often tolerated.[4]
Experimental Protocols
The following section provides detailed protocols for the synthesis of the N-Boc protected monomer and its subsequent polymerization.
Synthesis of N-Boc-4-penten-1-amine
A common method for the protection of amines is the reaction with di-tert-butyl dicarbonate (Boc)₂O.[8][9]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the stirred solution of this compound.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-4-penten-1-amine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Coordination Polymerization of N-Boc-4-penten-1-amine
This protocol is adapted from the coordination polymerization of similar α-olefins.[1][2]
Materials:
-
N-Boc-4-penten-1-amine (monomer)
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) or a metallocene catalyst
-
Cocatalyst (e.g., triethylaluminum or methylaluminoxane (MAO))
-
Anhydrous toluene (polymerization solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Schlenk line and glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Thoroughly dry all glassware and purge with an inert gas (nitrogen or argon) using a Schlenk line.
-
In a Schlenk flask under an inert atmosphere, dissolve the N-Boc-4-penten-1-amine monomer in anhydrous toluene.
-
In a separate Schlenk flask, prepare the catalyst system by adding the Ziegler-Natta or metallocene catalyst and the cocatalyst to anhydrous toluene.
-
Transfer the monomer solution to the catalyst solution via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 40-70 °C) for the specified time to allow for polymerization.
-
Quench the polymerization by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol and a dilute hydrochloric acid solution to remove catalyst residues.
-
Wash the polymer again with methanol until the washings are neutral.
-
Dry the polymer under vacuum to a constant weight.
Deprotection of Poly(N-Boc-4-penten-1-amine)
The Boc protecting group can be removed under acidic conditions to yield the primary amine.
Materials:
-
Poly(N-Boc-4-penten-1-amine)
-
Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Diethylether (for precipitation)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve the poly(N-Boc-4-penten-1-amine) in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of hydrochloric acid in dioxane to the polymer solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by techniques such as FTIR or NMR spectroscopy.
-
Precipitate the deprotected polymer by adding the reaction mixture to a large volume of diethyl ether.
-
Filter the polymer and wash it with diethyl ether.
-
Dry the polymer under vacuum to obtain poly(this compound) as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).
Data Presentation
While specific quantitative data for the polymerization of this compound derivatives is not widely available in the public domain, the following tables present typical data that would be collected and analyzed for such polymerizations, based on results for structurally similar monomers like 4-methyl-1-pentene.[1][2]
Table 1: Polymerization of N-Protected this compound Derivatives - Representative Data
| Entry | Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | TiCl₄/MgCl₂ - TEA | 500:1 | 50 | 2 | 85 | 50,000 | 3.5 |
| 2 | Metallocene/MAO | 1000:1 | 60 | 1 | 95 | 120,000 | 2.1 |
| 3 | Grubbs 3rd Gen. (for cyclic analogue) | 200:1 | 25 | 0.5 | >99 | 45,000 | 1.1 |
Note: This is illustrative data based on analogous systems. Actual results may vary.
Visualizations
Experimental Workflow for Synthesis of Poly(this compound)
References
- 1. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) [mdpi.com]
- 2. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Penten-1-amine in Aza-Michael Addition Reactions
Introduction
The aza-Michael addition, a conjugate addition of an amine to an electron-deficient alkene, is a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds. This reaction is integral to the synthesis of β-amino acids, β-lactams, and other nitrogen-containing compounds that are prevalent in pharmaceuticals and natural products. 4-Penten-1-amine, a primary amine featuring a terminal double bond, presents itself as a versatile building block in these reactions. The presence of the pentenyl moiety allows for post-reaction modifications, opening avenues for the synthesis of complex molecular architectures and novel drug candidates.
Principle of the Reaction
The aza-Michael addition involves the nucleophilic attack of the primary amine (this compound) on the β-carbon of an activated alkene, such as an α,β-unsaturated carbonyl compound (e.g., acrylates, enones) or a nitroalkene. The reaction can proceed without a catalyst, particularly with highly reactive Michael acceptors, or it can be catalyzed by Lewis acids, Brønsted acids, organocatalysts, or enzymes to enhance reaction rates and selectivity. The terminal alkene in this compound typically remains unreactive under these conditions, preserving it for subsequent synthetic transformations.
Applications in Drug Development and Research
The products of aza-Michael additions with this compound are valuable intermediates in drug discovery and development. The resulting secondary amine can be further functionalized, and the terminal alkene can participate in various reactions such as olefin metathesis, hydroboration-oxidation, or polymerization. This dual functionality enables the construction of diverse molecular libraries for screening and the synthesis of complex target molecules with potential therapeutic applications.
Reaction Parameters and Data
The following tables summarize typical reaction conditions and yields for the aza-Michael addition of primary amines to various Michael acceptors, providing a predictive framework for reactions involving this compound.
Table 1: Catalyst-Free Aza-Michael Addition of Primary Amines
| Entry | Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | None | 25 | 24 | 85 |
| 2 | Ethyl Acrylate | None | 25 | 24 | 82 |
| 3 | Acrylonitrile | None | 25 | 18 | 90 |
| 4 | Methyl Vinyl Ketone | None | 25 | 12 | 88 |
Table 2: Lewis Acid-Catalyzed Aza-Michael Addition of Primary Amines
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Sc(OTf)₃ (5) | CH₃CN | 25 | 2 | 95 |
| 2 | Ethyl Acrylate | Yb(OTf)₃ (10) | THF | 25 | 3 | 92 |
| 3 | Cyclohexenone | InCl₃ (10) | CH₂Cl₂ | 0 | 4 | 88 |
| 4 | Nitrostyrene | Cu(OTf)₂ (5) | Toluene | 25 | 6 | 90 |
Table 3: Organocatalyzed Asymmetric Aza-Michael Addition of Primary Amines
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Nitrostyrene | Thiourea Derivative (10) | Toluene | -20 | 24 | 92 | 95 |
| 2 | Chalcone | Proline Derivative (20) | DMSO | 25 | 48 | 85 | 90 |
| 3 | Diethyl Maleate | Cinchona Alkaloid (10) | CH₂Cl₂ | 0 | 12 | 88 | 92 |
Experimental Protocols
Protocol 1: Catalyst-Free Aza-Michael Addition of this compound to Methyl Acrylate
Materials:
-
This compound (1.0 eq)
-
Methyl Acrylate (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add this compound.
-
With stirring, add methyl acrylate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the excess methyl acrylate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-amino ester.
Protocol 2: Lewis Acid-Catalyzed Aza-Michael Addition of this compound to Cyclohexenone
Materials:
-
This compound (1.0 eq)
-
Cyclohexenone (1.1 eq)
-
Indium(III) Chloride (InCl₃, 10 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add indium(III) chloride and dry dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound to the stirred suspension.
-
Add cyclohexenone dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Aza-Michael Reaction Mechanism.
Caption: General Experimental Workflow.
Application Notes and Protocols for N-Alkylation of 4-Penten-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-penten-1-amine, a versatile building block in organic synthesis. The presence of a primary amine and a terminal alkene allows for a variety of chemical modifications, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. These protocols outline several common and effective methods for introducing alkyl groups to the nitrogen atom, including classical approaches and modern catalytic systems.
Introduction
N-alkylation of primary amines is a fundamental transformation in organic chemistry. However, achieving selective mono-alkylation can be challenging, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[1][2] This document details three primary strategies for the N-alkylation of this compound: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and catalytic alkylation with alcohols via the "borrowing hydrogen" methodology. Each method offers distinct advantages and is suited for different synthetic requirements.
General Workflow for N-Alkylation of this compound
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a straightforward method but requires careful control to minimize over-alkylation.[1] The use of an excess of the primary amine can favor the formation of the secondary amine. A more controlled approach involves the use of a solid-supported base catalyst.
Experimental Protocol: N-Alkylation using an Al₂O₃-OK Catalyst
This protocol is adapted from a general method for the N-alkylation of amines using a mixed oxide catalyst at room temperature.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, n-butyl bromide)
-
Anhydrous acetonitrile (CH₃CN)
-
Aluminum oxide-potassium oxide (Al₂O₃-OK) catalyst
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add this compound (10 mmol), the desired alkyl halide (10 mmol), and anhydrous acetonitrile (10 mL).
-
Add the Al₂O₃-OK catalyst (20 wt% of the amine).
-
Stir the reaction mixture at room temperature (30 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the solid catalyst with diethyl ether (3 x 10 mL).
-
Combine the filtrate and the ether washes and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-alkyl-4-penten-1-amine.
Data Presentation:
The following table summarizes representative data for the N-alkylation of primary amines with various alkyl halides using an Al₂O₃-OK catalyst.[3] Yields for this compound are expected to be in a similar range.
| Entry | Alkyl Halide | Amine | Product | Time (h) | Isolated Yield (%) |
| 1 | Benzyl bromide | Morpholine | N-Benzylmorpholine | 5 | 70 |
| 2 | Benzyl bromide | Piperidine | N-Benzylpiperidine | 4 | 85 |
| 3 | n-Hexyl bromide | Morpholine | N-Hexylmorpholine | 3 | 80 |
| 4 | n-Hexyl bromide | Piperidine | N-Hexylpiperidine | 4 | 90 |
| 5 | Benzyl bromide | Benzylamine | Dibenzylamine | 2 | 85 |
Protocol 2: Reductive Amination
Reductive amination is a highly versatile and selective method for the N-alkylation of amines.[4][5] It proceeds in two main steps: the formation of an imine from the amine and a carbonyl compound, followed by the reduction of the imine to the corresponding secondary amine. The reaction can often be performed in a one-pot fashion.[4]
Logical Flow of Reductive Amination
Caption: The two-step process of reductive amination.
Experimental Protocol: One-Pot Reductive Amination
This protocol is a general procedure for the reductive amination of primary amines using sodium triacetoxyborohydride.[5]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, dissolve this compound (10 mmol) and the carbonyl compound (11 mmol) in DCM (50 mL).
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 1 hour, then transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
The following table presents representative yields for the reductive amination of various amines with aldehydes and ketones.[6]
| Entry | Amine | Carbonyl Compound | Reducing Agent | Product | Yield (%) |
| 1 | Aniline | Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexylaniline | 94 |
| 2 | Benzylamine | 3-Phenylpropionaldehyde | NaBH(OAc)₃ | N-Benzyl-3-phenylpropylamine | 80 |
| 3 | Piperidine | Isovaleraldehyde | NaBH(OAc)₃ | N-(3-Methylbutyl)piperidine | 92 |
| 4 | Aniline | Heptanal | NaBH₃CN | N-Heptylaniline | 86 |
Protocol 3: N-Alkylation with Alcohols via Borrowing Hydrogen
The N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an environmentally friendly alternative that produces water as the only byproduct.[7] This reaction is catalyzed by transition metals, with nickel-based catalysts offering a cost-effective option.[7][8]
Borrowing Hydrogen Catalytic Cycle
Caption: Catalytic cycle for N-alkylation of amines with alcohols.
Experimental Protocol: Nickel-Catalyzed N-Alkylation
This protocol is based on a ligand-free, in situ generated nickel catalyst system for the N-alkylation of amines with alcohols.[8]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, 1-butanol)
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
Potassium hydroxide (KOH)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Ni(COD)₂ (5 mol%), KOH (20 mol%), and the alcohol (1.0 mmol).
-
Add anhydrous toluene (1 mL).
-
Add this compound (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
The following table shows representative yields for the nickel-catalyzed N-alkylation of various amines with alcohols.[7]
| Entry | Amine | Alcohol | Catalyst System | Product | Yield (%) |
| 1 | Aniline | Benzyl alcohol | Ni/θ-Al₂O₃ | N-Benzylaniline | 99 |
| 2 | Aniline | 1-Butanol | Ni/θ-Al₂O₃ | N-Butylaniline | 95 |
| 3 | Benzylamine | Benzyl alcohol | Ni/θ-Al₂O₃ | Dibenzylamine | 99 |
| 4 | Cyclohexylamine | Benzyl alcohol | Ni/θ-Al₂O₃ | N-Benzylcyclohexylamine | 98 |
Note on Alkene Compatibility: When using catalytic methods involving hydrogenation (Reductive Amination with certain catalysts, Borrowing Hydrogen), care must be taken to select catalysts and conditions that are chemoselective for imine reduction over alkene reduction. While many modern catalysts exhibit this selectivity, it is advisable to run a small-scale test reaction to ensure the integrity of the pentenyl double bond.
Conclusion
The protocols described provide robust and versatile methods for the N-alkylation of this compound. The choice of method will depend on the desired scale, available reagents, and the specific alkyl group to be introduced. Direct alkylation with alkyl halides is a classical approach, while reductive amination and borrowing hydrogen catalysis offer more controlled and environmentally benign alternatives. For all protocols, optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing 4-Penten-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The specific stereochemistry of these amines is often crucial for their desired therapeutic or biological effects. 4-Penten-1-amine, a readily available bifunctional molecule containing both a primary amine and a terminal alkene, presents a versatile starting material for the synthesis of valuable chiral cyclic amines, particularly substituted piperidines. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral amines derived from this compound, focusing on transition metal-catalyzed asymmetric intramolecular hydroamination.
Principle of the Method
The core strategy involves the protection of the primary amine of this compound, followed by an enantioselective intramolecular hydroamination of the pendant alkene. This cyclization reaction, catalyzed by a chiral transition metal complex, proceeds through a mechanism that favors the formation of one enantiomer of the resulting 2-methylpiperidine over the other. The choice of the N-protecting group, the metal catalyst, and the chiral ligand are critical for achieving high yields and enantioselectivities. Subsequent deprotection of the nitrogen atom yields the chiral secondary amine, a valuable synthon for further elaboration.
Application: Synthesis of Chiral 2-Methylpiperidine
A key application of this compound in chiral amine synthesis is its conversion to enantiomerically enriched 2-methylpiperidine. This scaffold is a common motif in numerous natural products and pharmaceutical agents. The synthetic approach involves two main steps: N-protection of this compound and subsequent asymmetric intramolecular hydroamination.
Logical Workflow for Chiral 2-Methylpiperidine Synthesis
Caption: Synthetic workflow from this compound to chiral 2-methylpiperidine.
Experimental Protocols
The following protocols are generalized methodologies based on established principles of N-protection and transition metal-catalyzed asymmetric intramolecular hydroamination. Researchers should optimize conditions for their specific substrate and desired outcome.
Protocol 1: N-Benzylation of this compound
This protocol describes the protection of the primary amine of this compound with a benzyl group, a common protecting group that can be readily removed by hydrogenolysis.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-4-penten-1-amine.
Protocol 2: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination
This protocol details a general procedure for the enantioselective cyclization of an N-protected this compound derivative to the corresponding chiral 2-methylpiperidine derivative.[1] This method is adapted from literature procedures for similar substrates.
Materials:
-
N-Protected this compound (e.g., N-benzyl-4-penten-1-amine from Protocol 1)
-
Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., a chiral monodentate or bidentate phosphine ligand)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation: Inside an inert atmosphere glovebox, add the rhodium catalyst precursor (e.g., 5-10 mol%) and the chiral phosphine ligand (e.g., 1.1 eq relative to Rh) to a dry reaction vessel.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate vessel, dissolve the N-protected this compound substrate (1.0 eq) in the remaining anhydrous, degassed solvent.
-
Reaction Execution: Transfer the substrate solution to the vessel containing the pre-formed chiral rhodium catalyst.
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the required time (e.g., 12-48 hours), monitoring for completion by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched N-protected 2-methylpiperidine.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Illustrative Signaling Pathway for Catalysis
Caption: Proposed catalytic cycle for rhodium-catalyzed hydroamination.
Data Presentation
The following table presents illustrative data for the rhodium-catalyzed asymmetric intramolecular hydroamination of N-benzyl-5-hexen-1-amine, a close analog of a protected this compound derivative, to provide an expectation of potential yields and enantioselectivities.[1]
| Entry | Substrate | Catalyst (mol%) | Ligand | Yield (%) | ee (%) |
| 1 | N-benzyl-5-hexen-1-amine | [Rh(COD)₂]BF₄ (10) | Chiral Ligand A | 42 | 32 |
| 2 | N-benzyl-2,2-diphenyl-4-pentenamine | [Rh(COD)₂]BF₄ (10) | Chiral Ligand B | >95 | 91 |
Note: Data is illustrative and based on literature reports for analogous substrates. Actual results with derivatives of this compound will require optimization.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of chiral amines, particularly chiral 2-methylpiperidines. The protocols outlined, based on N-protection followed by transition metal-catalyzed asymmetric intramolecular hydroamination, provide a robust framework for researchers in academia and industry. The successful implementation of these methods will grant access to enantiomerically enriched building blocks crucial for the development of novel pharmaceuticals and other high-value chemical entities. Further optimization of reaction conditions, including the screening of different chiral ligands and catalysts, is encouraged to achieve optimal results for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-Penten-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 4-Penten-1-amine, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound with high yields?
A1: Two of the most effective and high-yielding strategies for the synthesis of this compound are:
-
Reductive Amination Pathway: This involves the oxidation of the commercially available 4-Penten-1-ol to 4-Pentenal, followed by a reductive amination to the desired primary amine.
-
Gabriel Synthesis Pathway: This route involves the conversion of 4-Penten-1-ol to a suitable alkyl halide (e.g., 4-pentenyl bromide), which is then used to alkylate potassium phthalimide. The final step is the liberation of the primary amine. A variation of this pathway is the Mitsunobu reaction, which can directly convert the alcohol to the N-alkylated phthalimide.
Q2: Which synthetic route is generally preferred and why?
A2: The reductive amination pathway is often preferred for its efficiency and the ability to perform it as a one-pot reaction from the aldehyde. It can be more atom-economical and avoid the use of potentially hazardous reagents like hydrazine, which is used in the Gabriel synthesis.[1][2] However, the Gabriel synthesis is a robust and classic method for preparing primary amines and can provide very clean products if the steps are carefully executed.[3][4][5][6][7]
Q3: What are the critical safety precautions to consider during the synthesis of this compound?
A3: Key safety precautions include:
-
Handling of Reagents: Pyridinium chlorochromate (PCC) is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment (PPE). Diethylazodicarboxylate (DEAD) used in the Mitsunobu reaction is toxic and a potential explosive. Hydrazine is highly toxic and corrosive.
-
Reaction Conditions: Many of the reactions are exothermic and require careful temperature control. Reactions involving sodium borohydride will generate hydrogen gas, which is flammable.
-
Product Handling: this compound is a volatile and flammable liquid. It is also likely to be corrosive and an irritant. Always handle in a well-ventilated area.
Troubleshooting Guides
Reductive Amination Pathway
Issue 1: Low yield during the oxidation of 4-Penten-1-ol to 4-Pentenal.
| Potential Cause | Troubleshooting Step |
| Over-oxidation to Carboxylic Acid: The presence of water can lead to the formation of a hydrate intermediate, which can be further oxidized.[8][9] | Use anhydrous conditions and a mild oxidizing agent like pyridinium chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (DCM).[9][10] |
| Side Reactions of the Alkene: Strong oxidizing agents might react with the double bond. | PCC is generally chemoselective for the oxidation of primary alcohols and less likely to react with the alkene.[11] |
| Incomplete Reaction: Insufficient oxidizing agent or reaction time. | Ensure at least one equivalent of PCC is used and monitor the reaction by TLC until the starting material is consumed. |
| Product Degradation: The product, 4-Pentenal, can be unstable. | Work up the reaction promptly and use the crude aldehyde in the next step as soon as possible. |
Issue 2: Low yield or side products in the reductive amination of 4-Pentenal.
| Potential Cause | Troubleshooting Step |
| Reduction of the Aldehyde: A strong reducing agent like sodium borohydride can reduce the aldehyde to the alcohol before imine formation. | Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more selective for the imine/iminium ion.[2][12][13] |
| Formation of Secondary and Tertiary Amines: The newly formed primary amine can react with the starting aldehyde. | Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to favor the formation of the primary amine.[1][14] |
| Reduction of the Alkene: Some catalytic hydrogenation conditions might reduce the C=C double bond. | Use a chemoselective reducing agent like sodium borohydride or its derivatives, which will not reduce an isolated double bond. Borane complexes like Me2S-BH3 have also been shown to be highly chemoselective for imine reduction in the presence of alkenes.[15] |
| Poor Imine Formation: The equilibrium for imine formation may not be favorable. | Conduct the reaction at a slightly acidic pH (around 4-5) to catalyze imine formation. Using a dehydrating agent can also shift the equilibrium.[13] |
Gabriel Synthesis / Mitsunobu Pathway
Issue 3: Low yield in the conversion of 4-Penten-1-ol to 4-Pentenyl Bromide.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction: Insufficient brominating agent or reaction time. | Ensure an adequate amount of PBr3 or CBr4/PPh3 is used and monitor the reaction by TLC. |
| Side Reactions: Elimination reactions can compete with substitution. | Keep the reaction temperature low to favor the SN2 reaction over elimination. |
Issue 4: Low yield of N-(4-pentenyl)phthalimide.
| Potential Cause | Troubleshooting Step |
| Poor Nucleophilicity of Phthalimide: Incomplete deprotonation of phthalimide. | Ensure a strong enough base (like potassium hydride or potassium carbonate) is used to fully deprotonate the phthalimide.[5] |
| Sluggish SN2 Reaction: The alkyl halide might be unreactive. | Use a polar aprotic solvent like DMF to accelerate the SN2 reaction. The use of the corresponding tosylate or mesylate of the alcohol can also improve the reaction rate. |
| Side products in Mitsunobu Reaction: The alcohol may not be fully consumed or the DEAD may react as the nucleophile.[13] | Ensure all reagents are anhydrous. Add the DEAD slowly at a low temperature. Pre-forming the betaine by reacting PPh3 and DEAD before adding the alcohol and phthalimide can sometimes improve yields.[13] |
Issue 5: Incomplete cleavage of the phthalimide to yield the primary amine.
| Potential Cause | Troubleshooting Step |
| Harsh reaction conditions leading to product degradation. | The use of hydrazine hydrate in a refluxing alcohol (e.g., ethanol) is a standard and relatively mild method for cleaving the phthalimide.[3][7] |
| Difficult separation of the product from the phthalhydrazide byproduct. | The phthalhydrazide byproduct is often insoluble and can be removed by filtration.[3] Acid-base extraction can be used to purify the amine product. |
Experimental Protocols
Method 1: Reductive Amination Pathway
Step 1: Oxidation of 4-Penten-1-ol to 4-Pentenal
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), add a solution of 4-penten-1-ol (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 4-pentenal, which should be used immediately in the next step.
Step 2: Reductive Amination of 4-Pentenal
-
Dissolve the crude 4-pentenal in methanol.
-
Add ammonium acetate (5-10 equivalents) to the solution.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Make the solution basic with 2M NaOH and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
Method 2: Gabriel Synthesis Pathway
Step 1: Synthesis of 4-Pentenyl Bromide
-
Cool a solution of 4-penten-1-ol (1 equivalent) in anhydrous diethyl ether to 0 °C.
-
Slowly add phosphorus tribromide (PBr3) (0.4 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture over ice and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-pentenyl bromide can be purified by distillation.
Step 2: Synthesis of N-(4-pentenyl)phthalimide
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 4-pentenyl bromide (1 equivalent).
-
Heat the mixture to 70-80 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain N-(4-pentenyl)phthalimide.
Step 3: Hydrazinolysis to this compound
-
Suspend N-(4-pentenyl)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Acidify the filtrate with concentrated HCl and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities.
-
Make the aqueous layer basic with concentrated NaOH and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate to give this compound. Purify by distillation.
Quantitative Data Summary
| Method | Key Reagents | Typical Yields (per step) | Overall Estimated Yield |
| Reductive Amination | 1. PCC2. NH4OAc, NaBH3CN | 1. ~80-90%2. ~70-85% | ~56-77% |
| Gabriel Synthesis | 1. PBr32. Potassium Phthalimide3. Hydrazine | 1. ~85-95%2. ~90-95%3. ~80-90% | ~61-81% |
| Mitsunobu Variation | 1. PPh3, DEAD, Phthalimide2. Hydrazine | 1. ~75-90%2. ~80-90% | ~60-81% |
Note: Yields are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on experimental conditions and scale.
Visualizations
Caption: Reductive Amination Workflow for this compound Synthesis.
Caption: Gabriel Synthesis Workflow for this compound Synthesis.
Caption: Logical Troubleshooting Flowchart for Low Yield Issues.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Penten-1-amine by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-penten-1-amine by distillation. It is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for designing and troubleshooting the distillation process.
| Property | Value | Source(s) |
| CAS Number | 22537-07-1 | [1][2] |
| Molecular Formula | C₅H₁₁N | [1][2] |
| Molecular Weight | 85.15 g/mol | [1] |
| Boiling Point | 96.1 °C at 760 mmHg | [3] |
| Form | Liquid | [3] |
| Storage Temperature | Room Temperature | |
| Purity (Typical) | 95% |
Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for purifying this compound?
A1: Simple distillation is generally suitable for purifying this compound, especially for removing non-volatile impurities. If the crude material contains impurities with boiling points close to that of this compound, fractional distillation would be more appropriate. Given that some amines can degrade at elevated temperatures, vacuum distillation is a recommended alternative to lower the boiling point and minimize thermal decomposition.
Q2: Are there any known azeotropes of this compound with common solvents?
Q3: What is the thermal stability of this compound during distillation?
A3: While the specific decomposition temperature for this compound is not documented in the provided search results, amines, in general, can be susceptible to thermal degradation at high temperatures. For example, diethanolamine (DEA) begins to degrade at 205°C.[4] Given that this compound has a lower boiling point, it is likely more stable than higher boiling amines. However, to minimize the risk of degradation and potential side reactions (such as polymerization of the double bond), it is recommended to use the lowest possible distillation temperature, for instance by employing vacuum distillation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the distillation of this compound.
Problem 1: No distillate is being collected at the expected boiling point.
-
Possible Cause A: System Leak. The distillation apparatus is not properly sealed, preventing the build-up of vapor pressure required for the vapor to reach the condenser.
-
Solution: Check all joints and connections for a tight seal. Ensure that ground glass joints are properly greased (if applicable for your setup) and that all clamps are secure.
-
-
Possible Cause B: Incorrect Thermometer Placement. The thermometer bulb is not positioned correctly in the distillation head, leading to an inaccurate temperature reading.
-
Solution: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Possible Cause C: Insufficient Heating. The heating mantle or oil bath is not providing enough energy to bring the this compound to its boiling point.
-
Solution: Gradually increase the temperature of the heating source. Ensure good heat transfer by using an appropriate heating mantle size and ensuring good contact with the distillation flask.
-
Problem 2: The distillation is proceeding very slowly.
-
Possible Cause A: Inadequate Insulation. Significant heat is being lost to the surroundings, especially from the distillation head and column.
-
Solution: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
-
Possible Cause B: Low Vapor Pressure (if under vacuum). The vacuum pressure is too low (too high of a vacuum), causing the boiling point to be significantly lower than the temperature of the condenser, leading to inefficient condensation.
-
Solution: Adjust the vacuum to achieve a steady, controlled distillation rate.
-
Problem 3: The distillate is discolored (e.g., yellow).
-
Possible Cause A: Oxidation. Amines are prone to oxidation, which can be accelerated by heat and the presence of air, often resulting in a yellow discoloration.[5]
-
Solution: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
-
Possible Cause B: Thermal Degradation. The distillation temperature is too high, causing the this compound to decompose.
-
Solution: Reduce the distillation temperature by applying a vacuum. Monitor the pot temperature and avoid excessive heating.
-
Problem 4: Foaming is observed in the distillation flask.
-
Possible Cause A: Presence of Impurities. Certain impurities can act as surfactants, leading to foaming.
-
Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling. If foaming is severe, consider a pre-treatment step to remove the problematic impurities. In industrial settings, anti-foaming agents may be used.[6]
-
-
Possible Cause B: Heating too rapidly. Aggressive heating can cause rapid boiling and lead to foaming.
-
Solution: Heat the distillation flask slowly and evenly.
-
Experimental Protocol: Simple Distillation of this compound
Objective: To purify crude this compound by simple distillation at atmospheric pressure.
Materials:
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar (or boiling chips)
-
Distillation head with a port for a thermometer
-
Thermometer
-
Condenser
-
Receiving flask
-
Clamps and stands to secure the apparatus
-
Inert gas source (e.g., nitrogen or argon) with a bubbler (optional, but recommended)
Procedure:
-
Apparatus Setup:
-
Assemble the simple distillation apparatus in a fume hood.
-
Place a magnetic stir bar or a few boiling chips in the distillation flask.
-
Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume.
-
Securely attach the distillation head to the flask.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the condenser sidearm.
-
Connect the condenser to the distillation head and a receiving flask. Ensure cooling water flows from the bottom inlet to the top outlet of the condenser.
-
If using an inert atmosphere, connect the gas inlet to the top of the condenser or the receiving flask adapter, with an outlet to a bubbler.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Slowly heat the distillation flask using the heating mantle or oil bath.
-
Observe the temperature on the thermometer. The temperature will rise as the mixture heats up.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approximately 96.1 °C at 760 mmHg), switch to a clean, pre-weighed receiving flask to collect the main fraction.[3]
-
Maintain a steady distillation rate of 1-2 drops per second.
-
Continue collecting the distillate as long as the temperature remains constant.
-
-
Shutdown:
-
Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
Turn off the heating source and allow the apparatus to cool down.
-
Once cool, disassemble the apparatus.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Store the purified product in a well-sealed container under an inert atmosphere if possible.
-
Troubleshooting Workflow
A troubleshooting workflow for the distillation of this compound.
References
- 1. Pent-4-enylamine | C5H11N | CID 533854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:22537-07-1 | Chemsrc [chemsrc.com]
- 3. aablocks.com [aablocks.com]
- 4. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
Technical Support Center: Synthesis of 4-Penten-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-penten-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of primary amines such as this compound are the Gabriel Synthesis and Reductive Amination. The Gabriel synthesis offers a classic route to primary amines, while reductive amination provides a more modern and often higher-yielding alternative.
Q2: I am performing a Gabriel synthesis of this compound and have a persistent impurity that is difficult to remove. What is it likely to be?
A2: A common side product in the Gabriel synthesis is phthalhydrazide, which is formed during the hydrazinolysis step to cleave the N-alkylphthalimide intermediate.[1][2] This byproduct can sometimes be challenging to separate from the desired primary amine.[1]
Q3: My reductive amination of 4-pentenal is producing significant amounts of side products. What are the likely culprits?
A3: In the reductive amination of 4-pentenal, the primary side products are typically the result of over-alkylation, leading to the formation of the secondary amine (di(pent-4-en-1-yl)amine) and the tertiary amine (tri(pent-4-en-1-yl)amine).[3][4] Another potential side product is 4-penten-1-ol, which can form if the reducing agent is not selective and reduces the starting aldehyde.[5]
Q4: How can I minimize the formation of over-alkylation products in my reductive amination?
A4: To minimize over-alkylation, it is crucial to use a controlled amount of the starting amine (ammonia in this case) and to choose a suitable reducing agent. Using a large excess of ammonia can help to favor the formation of the primary amine. Additionally, employing a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended as it preferentially reduces the intermediate imine over the starting aldehyde and any newly formed primary amine.[5][6]
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Gabriel Synthesis: Low overall yield of this compound. | Incomplete reaction during the alkylation or hydrolysis step. | Ensure the use of a suitable solvent (e.g., DMF) for the SN2 reaction and consider extending the reaction time. For the cleavage step, ensure complete reaction with hydrazine.[7] |
| Harsh hydrolysis conditions leading to product degradation. | Use milder cleavage conditions, such as hydrazinolysis, instead of strong acid or base hydrolysis.[8] | |
| Loss of product during purification. | Optimize the extraction and distillation procedures. The phthalhydrazide byproduct can sometimes co-distill or be difficult to separate.[1] | |
| Reductive Amination: Low yield of the desired primary amine. | Inefficient imine formation. | Ensure anhydrous conditions as water can inhibit imine formation. The use of a dehydrating agent or azeotropic removal of water can be beneficial. |
| Reduction of the starting aldehyde. | Use a more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[9][10] | |
| Over-alkylation to secondary and tertiary amines. | Use a significant excess of ammonia relative to the 4-pentenal. This stoichiometric control favors the formation of the primary amine. |
Data Presentation
The following table summarizes the expected product and common side products for the two main synthetic routes to this compound, along with typical yield ranges reported for these general reactions. Please note that actual yields may vary depending on specific reaction conditions and optimization.
| Synthesis Method | Desired Product | Common Side Products | Typical Yield Range |
| Gabriel Synthesis | This compound | Phthalhydrazide, unreacted N-(pent-4-en-1-yl)phthalimide | 40-70% |
| Reductive Amination | This compound | Di(pent-4-en-1-yl)amine, Tri(pent-4-en-1-yl)amine, 4-Penten-1-ol | 60-90% |
Experimental Protocols
Gabriel Synthesis of this compound
-
N-Alkylation: In a round-bottom flask, potassium phthalimide is dissolved in a suitable polar aprotic solvent such as DMF. 5-Bromo-1-pentene is added, and the mixture is heated to facilitate the Sₙ2 reaction. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cleavage: After completion of the alkylation, the reaction mixture is cooled, and hydrazine hydrate is added. The mixture is then refluxed. The cleavage of the N-(pent-4-en-1-yl)phthalimide results in the formation of the desired this compound and the phthalhydrazide precipitate.[2]
-
Purification: The reaction mixture is worked up by adding aqueous acid to protonate the amine and precipitate the phthalhydrazide. After filtration, the aqueous layer is basified, and the liberated this compound is extracted with an organic solvent. The final product is purified by distillation.
Reductive Amination of 4-Pentenal
-
Imine Formation: 4-Pentenal is dissolved in a suitable solvent, such as methanol or dichloromethane, and a solution of ammonia in the same solvent is added. The mixture is stirred at room temperature to allow for the formation of the corresponding imine.
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The reaction is typically carried out at room temperature and monitored by TLC or GC-MS for the disappearance of the imine intermediate.[6]
-
Work-up and Purification: The reaction is quenched by the addition of water or a basic solution. The product is then extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude this compound is then purified by distillation.
Visualizations
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Penten-1-amine Cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the intramolecular cyclization of 4-penten-1-amine to produce 2-methylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the cyclization of this compound?
The intramolecular hydroamination of this compound yields 2-methylpyrrolidine, a five-membered saturated nitrogen heterocycle. The reaction proceeds via a Markovnikov addition pathway.
Q2: What are the most common catalytic systems for this transformation?
The most frequently employed catalysts for the cyclization of this compound and similar aminoalkenes fall into two main categories:
-
Organometallic Catalysts: Lanthanide complexes (e.g., lanthanocenes) and late transition metal complexes (e.g., rhodium, platinum) are highly effective.[1][2]
-
Brønsted Acid Catalysts: Strong acids like triflic acid (TfOH) or sulfuric acid (H₂SO₄) can catalyze the cyclization, particularly when the amine is protected with an electron-withdrawing group (e.g., a tosyl group).[3][4]
Q3: Can this reaction be performed enantioselectively?
Yes, asymmetric intramolecular hydroamination can be achieved using chiral catalysts. Chiral lanthanocene complexes and rhodium complexes with chiral ligands have been successfully used to synthesize enantioenriched 2-methylpyrrolidines.[5]
Q4: What are the typical solvents and reaction temperatures?
For organometallic catalysts, non-polar aprotic solvents like toluene or dioxane are commonly used, with temperatures ranging from room temperature to 120 °C.[6] Brønsted acid-catalyzed reactions are often performed in toluene at elevated temperatures (around 100 °C).[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The organometallic catalyst may be sensitive to air and moisture. The Brønsted acid catalyst may be too weak. | For organometallic systems, ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). For acid-catalyzed reactions, consider using a stronger Brønsted acid like triflic acid.[2][3] |
| Low Reaction Temperature: The activation energy for the C-N bond formation may not be reached. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| Inappropriate Solvent: The solvent may not be suitable for the chosen catalyst system. | Screen different anhydrous, non-coordinating solvents such as toluene, benzene, or dioxane. | |
| Low Yield | Catalyst Decomposition: The catalyst may be unstable under the reaction conditions for extended periods. | Optimize the reaction time. Consider a higher catalyst loading or the slow addition of the catalyst. |
| Side Reactions: Competing reactions such as alkene isomerization or intermolecular reactions may be occurring. | See the "Common Side Reactions" section below. Adjusting the concentration of the substrate (higher dilution can favor intramolecular reactions) or changing the catalyst may help.[7] | |
| Formation of Multiple Products | Alkene Isomerization: The catalyst may be promoting the migration of the double bond in the starting material, leading to different cyclization products. | Choose a catalyst with lower isomerization activity. Sometimes, a slight modification of the ligand on the metal center can suppress this side reaction.[7] |
| Mixture of Regioisomers: While 5-exo-trig cyclization to form the pyrrolidine is generally favored, the formation of a six-membered piperidine ring (6-endo-trig) is a theoretical possibility, though less common for this substrate. | The choice of catalyst is crucial for regioselectivity. Lanthanide catalysts are known to strongly favor the exo-cyclization pathway.[1] | |
| Difficulty in Product Isolation | Product Volatility: 2-Methylpyrrolidine is a relatively low-boiling point liquid. | Use careful distillation techniques. Alternatively, the product can be converted to a non-volatile salt (e.g., hydrochloride) for easier handling and purification. |
| Co-elution with Starting Material or Byproducts: The product may have a similar polarity to other components in the reaction mixture. | Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) for purification. Derivatization of the product to change its polarity for chromatographic separation can also be an option. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Intramolecular Hydroamination of Aminoalkenes (Representative Data)
| Catalyst System | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Rh(COD)₂]BF₄ / Ligand | N-Methyl-4-penten-1-amine | 1,2-Dimethylpyrrolidine | 2.5 | Dioxane | 70 | 7 | >95 (GC) | [6] |
| Zr(NMe₂)₄ | This compound | 2-Methylpyrrolidine | 3-5 | Toluene | 80 | 24 | >90 | [8] |
| TfOH | N-Tosyl-4-penten-1-amine | 1-Tosyl-2-methylpyrrolidine | 20 | Toluene | 100 | 4 | 85 | [3] |
| H₂SO₄ | N-Tosyl-4-penten-1-amine | 1-Tosyl-2-methylpyrrolidine | 20 | Toluene | 100 | 24 | 75 | [3] |
Note: Data is compiled from reactions on this compound or closely related substrates to provide a comparative overview. Exact conditions may need to be optimized for this compound.
Experimental Protocols
Protocol 1: Organometallic-Catalyzed Cyclization (General Procedure)
This protocol is a generalized procedure based on typical conditions for lanthanide- or rhodium-catalyzed intramolecular hydroamination.[6][8]
Materials:
-
This compound
-
Anhydrous, degassed toluene or dioxane
-
Organometallic catalyst (e.g., [Rh(COD)₂]BF₄ with a suitable phosphine ligand, or a lanthanocene complex)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware, dried in an oven overnight
Procedure:
-
Inside a glovebox or under a stream of inert gas, add the organometallic catalyst (e.g., 2.5 mol%) to a dried reaction flask equipped with a magnetic stir bar and a condenser.
-
Add the anhydrous, degassed solvent (to achieve a substrate concentration of approximately 0.1-0.5 M).
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (e.g., 7-24 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup procedure will depend on the catalyst used. For many organometallic catalysts, quenching with a small amount of water or passing the mixture through a short plug of silica gel can help to remove the catalyst.
-
The solvent is then removed under reduced pressure.
-
The crude product, 2-methylpyrrolidine, is purified by distillation or column chromatography.
Protocol 2: Brønsted Acid-Catalyzed Cyclization of N-Tosyl-4-penten-1-amine
This protocol is based on the procedure described for the cyclization of protected aminoalkenes.[3]
Materials:
-
N-Tosyl-4-penten-1-amine
-
Anhydrous toluene
-
Triflic acid (TfOH) or Sulfuric acid (H₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve N-tosyl-4-penten-1-amine (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Add the Brønsted acid catalyst (e.g., 20 mol%) to the solution.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-tosyl-2-methylpyrrolidine, can be purified by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the cyclization of this compound.
Caption: A simplified catalytic cycle for the lanthanide-catalyzed hydroamination of this compound.
Caption: A logical troubleshooting workflow for low-yield cyclization reactions.
References
- 1. Hydroamination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for 4-Penten-1-amine Reactions
Welcome to the technical support center for 4-Penten-1-amine, a versatile bifunctional molecule featuring a primary amine and a terminal alkene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a valuable building block due to its two reactive functional groups. The most common reactions involving the primary amine are N-alkylation and N-acylation. The terminal alkene allows for reactions such as intramolecular hydroamination to form substituted piperidines and ring-closing metathesis (RCM) after N-alkenylation.
Q2: What are the main challenges when working with this compound?
A2: The primary challenges arise from the bifunctionality of the molecule. Key issues include:
-
Chemoselectivity: Reacting one functional group while leaving the other intact.
-
Over-alkylation: The product of mono-alkylation can react further to give di- and tri-alkylated products.[1]
-
Polymerization: The terminal alkene can polymerize under certain conditions, especially in the presence of radical initiators or certain catalysts.[2]
-
Intramolecular side reactions: The proximity of the amine and alkene can lead to undesired cyclization reactions.
Q3: How can I purify this compound and its derivatives?
A3: Purification of amines can be challenging due to their basicity. Standard silica gel chromatography can be problematic due to strong interactions with acidic silanol groups. Consider the following techniques:
-
Acid-base extraction: To separate the amine from neutral or acidic impurities.
-
Amine-functionalized silica gel: This minimizes tailing and improves separation.
-
Reverse-phase chromatography: Can be effective for polar amine derivatives.
-
Distillation: For volatile amine derivatives.
Troubleshooting Guides
N-Alkylation of this compound
Problem: Low yield of the desired mono-alkylated product and formation of multiple products.
Possible Causes and Solutions:
-
Over-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation.[1]
-
Solution 1: Use a large excess of this compound. This statistically favors the mono-alkylation product.
-
Solution 2: Use a protecting group. Protect the amine, perform the desired reaction on the alkene, and then deprotect.
-
Solution 3: Reductive amination. This is a more controlled method for mono-alkylation.
-
-
Poor reactivity of the alkylating agent:
-
Solution: Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride) or add a catalytic amount of sodium iodide.
-
| Condition | Alkylating Agent | Base | Solvent | Yield of Mono-alkylated Product | Reference |
| 1 | Benzyl bromide (1.1 eq) | K₂CO₃ (2 eq) | Acetonitrile | Moderate to Good | [3] |
| 2 | Alkyl halide (1 eq) | Al₂O₃–OK (20 wt%) | Acetonitrile | Good to Excellent | [3] |
| 3 | 2-Chloroethanol (1 eq) | This compound (2 eq) | Neat | High | [4] |
Experimental Protocol: N-Benzylation of this compound
-
To a solution of this compound (2.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Acylation of this compound
Problem: Low yield or no reaction during N-acylation.
Possible Causes and Solutions:
-
Unreactive amine: The amine may be protonated if acidic byproducts are not neutralized.
-
Solution: Use a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid produced (e.g., HCl from an acyl chloride).[5]
-
-
Hydrolysis of the acylating agent: Acyl halides and anhydrides are sensitive to moisture.
-
Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
| Acylating Agent | Base/Promoter | Solvent | Typical Yield | Reference |
| Acetyl chloride | Triethylamine | DCM | High | [5] |
| Acetic anhydride | None | Neat or Acetic Acid | High | [6] |
| Benzoyl chloride | Pyridine | DCM | High | [7] |
Experimental Protocol: Synthesis of N-(4-pentenyl)acetamide
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
References
Technical Support Center: Purification of Crude 4-Penten-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and detailed protocols for the removal of impurities from crude 4-penten-1-amine. The information is presented in a question-and-answer format to directly address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in crude this compound and where do they come from?
A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. Common starting materials and their associated impurities include:
-
From 4-Penten-1-ol: Unreacted starting material (4-penten-1-ol) is a likely impurity. Side products from the amination reaction can also be present.
-
From Pent-4-enenitrile: Incomplete reduction can lead to the presence of the starting nitrile. Over-reduction is less common, but secondary and tertiary amines can sometimes form, especially with certain catalysts.[1]
-
From Gabriel Synthesis with 5-bromo-1-pentene: A common byproduct is phthalhydrazide, which is formed during the cleavage of the phthalimide group with hydrazine.[2][3][4][5][6] Unreacted 5-bromo-1-pentene may also be present.
Q2: My crude this compound is a dark color. What causes this and how can I remove the color?
A2: Discoloration in crude amine samples can be due to the presence of oxidized species or other high molecular weight byproducts formed during the synthesis or storage. It is recommended to first attempt purification by fractional distillation. If the color persists in the distilled product, treatment with a small amount of activated carbon followed by filtration may be effective.
Q3: I'm seeing multiple spots on my TLC plate after an attempted purification. How can I identify the main product and the impurities?
A3: For primary amines like this compound, a common visualization technique on a TLC plate is staining with a ninhydrin solution, which typically produces a characteristic colored spot (often purple or pink) for primary amines. Your main product should be the most prominent spot. To help identify impurities, you can run co-spots with your starting materials. The relative Rf values can also give clues; for example, the starting alcohol (4-penten-1-ol) is generally more polar and will have a lower Rf than the amine product on a normal-phase silica gel plate.
Q4: During acid-base extraction, I'm getting a poor recovery of my amine. What could be the issue?
A4: Poor recovery during acid-base extraction can be due to several factors:
-
Incorrect pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine and transfer it to the aqueous phase. The pKa of the conjugate acid of this compound is predicted to be around 10.32.
-
Insufficient Mixing: Thorough mixing of the organic and aqueous layers is crucial for efficient extraction.
-
Emulsion Formation: Emulsions can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Stability Issues: While generally stable, prolonged exposure to very strong acidic or basic conditions could potentially affect the alkene group in this compound. It is advisable to perform the extraction without undue delay.
Q5: My fractional distillation is not giving a clean separation. What can I do to improve it?
A5: For effective fractional distillation, the boiling points of the components must be sufficiently different. The boiling point of this compound is in the range of 96-124 °C.
-
Check Boiling Points of Impurities: Unreacted 4-penten-1-ol has a boiling point of approximately 137-139 °C, which should allow for good separation. However, other impurities may have closer boiling points.
-
Use a Fractionating Column: For liquids with boiling points that differ by less than 25 °C, a simple distillation is often insufficient.[7] Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[7]
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly to allow for proper vapor-liquid equilibrium to be established in the column.
Data Presentation
| Property | This compound | 4-Penten-1-ol | 1-Pentanol | Pent-4-enenitrile |
| Boiling Point (°C) | 96 - 124 | 137 - 139 | 138 | 141 |
| Molecular Weight ( g/mol ) | 85.15 | 86.13 | 88.15 | 81.12 |
| Predicted pKa (Conjugate Acid) | 10.32 | N/A | N/A | N/A |
Experimental Protocols
Acid-Base Extraction
This method is effective for separating the basic this compound from neutral or acidic impurities.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine will be in the lower aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
To regenerate the free amine, cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Extract the free amine from the aqueous layer with two portions of the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
Fractional Distillation
This is a primary method for purifying this compound, especially for removing less volatile impurities like unreacted starting alcohols.
Procedure:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heat the flask gently and evenly.
-
Collect the fraction that distills at the boiling point of this compound (approximately 96-124 °C at atmospheric pressure). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Flash Column Chromatography
This technique is useful for removing impurities with different polarities.
Procedure:
-
Select a Solvent System: A good starting point for amines on silica gel is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a more polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent tailing. A typical Rf value to aim for on a TLC plate is between 0.2 and 0.4 for optimal separation on a column.[8]
-
Pack the Column: Pack a glass column with silica gel slurried in the chosen non-polar solvent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elute and Collect Fractions: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for selecting a primary purification method.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. aablocks.com [aablocks.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reactions of 4-Penten-1-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of stereoselectivity in reactions involving 4-penten-1-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in reactions with this compound?
A1: The main strategies involve intramolecular cyclization reactions, such as hydroamination or aminooxygenation, to form substituted pyrrolidines. Stereoselectivity is typically controlled through:
-
Diastereoselective Reactions: Utilizing existing stereocenters in the substrate or chiral auxiliaries to direct the formation of a new stereocenter.
-
Enantioselective Reactions: Employing chiral catalysts, such as those based on transition metals (e.g., copper, palladium, rare-earth metals) with chiral ligands, to create a chiral environment that favors the formation of one enantiomer over the other.[1]
Q2: How does the nitrogen-protecting group influence the stereochemical outcome?
A2: The choice of the protecting group on the nitrogen atom is crucial. Bulky protecting groups like sulfonamides (e.g., tosyl, nosyl) or carbamates (e.g., Boc, Cbz) can significantly influence the transition state geometry of the cyclization, thereby affecting both diastereoselectivity and enantioselectivity. For instance, in copper-promoted aminooxygenation, N-sulfonylated this compound derivatives have shown high diastereoselectivity.[1] The electronic properties of the protecting group can also impact the reactivity of the amine.
Q3: What are common catalysts for the enantioselective cyclization of this compound derivatives?
A3: Chiral catalysts are essential for achieving high enantioselectivity. Commonly used catalytic systems include:
-
Rare-Earth Metal Catalysts: Complexes of lanthanides (e.g., Ytterbium, Lutetium) with chiral ligands like (R)-BINOL derivatives have been effective in intramolecular hydroamination.[2]
-
Zirconium Catalysts: Chiral zirconium amidate complexes have been used for the hydroamination/cyclization of primary 4-pentenyl amines, achieving high enantiomeric excesses.[1]
-
Copper Catalysts: Copper complexes with chiral bis(oxazoline) ligands (e.g., (R,R)-Ph-box) are effective for diastereoselective aminooxygenation reactions.[1]
-
Palladium Catalysts: Palladium complexes with chiral phosphine ligands (e.g., methyl Norphos) have been successful in the intramolecular hydroamination of allenes and alkynes.[1]
Q4: Can solvent and temperature be used to control stereoselectivity?
A4: Yes, solvent and temperature are critical reaction parameters. Non-polar solvents often favor more ordered transition states, potentially leading to higher stereoselectivity. Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between the diastereomeric transition states. It is crucial to optimize these conditions for each specific substrate and catalyst system.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Intramolecular Cyclization
Possible Causes:
-
Suboptimal Substrate Design: The position and nature of substituents on the carbon chain can significantly impact diastereoselectivity.
-
Incorrect Catalyst or Ligand: The chosen catalyst system may not provide sufficient steric hindrance to effectively differentiate between the diastereomeric transition states.
-
Unfavorable Reaction Conditions: High temperatures can lead to lower selectivity. The solvent may not be optimal for promoting a highly ordered transition state.
Solutions:
-
Substrate Modification:
-
For α-substituted 4-pentenyl sulfonamides, a cis-2,5-disubstituted pyrrolidine is generally favored.[1]
-
For γ-substituted substrates, a trans-2,3-disubstituted pyrrolidine is typically the major product, although with moderate selectivity.[1]
-
Consider tethering the N-substituent to the α-carbon to favor the formation of a 2,5-trans pyrrolidine.[1]
-
-
Catalyst and Ligand Screening:
-
For copper-catalyzed reactions, screen different chiral ligands such as various box-type ligands.
-
Ensure the catalyst and ligand are of high purity and handled under appropriate inert conditions.
-
-
Optimization of Reaction Conditions:
-
Systematically lower the reaction temperature.
-
Screen a range of solvents with varying polarities.
-
Troubleshooting Workflow for Low Diastereoselectivity
References
- 1. The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective intramolecular hydroamination catalyzed by lanthanide ate complexes coordinated by N-substituted (R)-1,1'-binaphthyl-2,2'-diamido ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Penten-1-amine
Welcome to the technical support center for researchers utilizing 4-Penten-1-amine in catalytic reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Which common catalysts are susceptible to deactivation by this compound?
A1: Catalysts based on late transition metals are frequently used for reactions involving olefins and amines, such as hydroamination, metathesis, and hydrogenation. Palladium (e.g., Pd/C, Pd(PPh₃)₄), platinum (e.g., PtO₂, Pt/C), rhodium (e.g., Wilkinson's catalyst, [Rh(COD)₂]BF₄), and ruthenium (e.g., Grubbs catalysts) are all susceptible to deactivation by this compound. The primary amine functionality is a key contributor to this deactivation.
Q2: What is the primary mechanism of catalyst deactivation by this compound?
A2: The primary mechanism is poisoning . The lone pair of electrons on the nitrogen atom of the primary amine in this compound can coordinate strongly to the metal center of the catalyst.[1] This blocks the active sites that are necessary for the catalytic cycle, preventing the substrate from binding and reacting.[1] In some cases, this coordination can be irreversible and lead to the decomposition of the catalyst complex. For instance, in ruthenium-catalyzed olefin metathesis, primary amines can lead to the formation of stable ruthenium-amine complexes that are catalytically inactive.
Q3: How does the dual functionality (alkene and primary amine) of this compound influence catalyst deactivation?
A3: The bifunctional nature of this compound presents a unique challenge. While the terminal alkene is the desired reactive site for many transformations, the primary amine can act as a Lewis base and compete with the alkene for coordination to the catalyst's metal center. Due to the strong coordination of the amine, it can act as an inhibitor or a poison, even at low concentrations.
Q4: Can the reaction products also cause catalyst deactivation?
A4: Yes, this is a phenomenon known as product inhibition . For example, in an intramolecular hydroamination of this compound to form a cyclic amine, the resulting secondary amine product can also coordinate to the catalyst, potentially even more strongly than the starting primary amine, leading to a decrease in the reaction rate as the reaction progresses.
Q5: Are there any impurities in this compound that I should be aware of?
A5: Impurities from the synthesis of this compound can also act as catalyst poisons. These may include other nitrogen-containing compounds or residual reagents. It is crucial to use highly purified this compound to minimize these external sources of deactivation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during catalytic reactions with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low or no conversion of starting material. | Catalyst Poisoning: The primary amine of this compound is strongly coordinating to the active sites of the catalyst. | 1. Protect the Amine Group: Temporarily protect the amine with a suitable protecting group (e.g., Boc, Cbz) that can be removed post-reaction. 2. Increase Catalyst Loading: A higher catalyst loading may provide a sufficient number of active sites to achieve the desired conversion, although this is not always economically viable. 3. Modify Reaction Conditions: Lowering the reaction temperature may reduce the strength of the amine coordination relative to the alkene coordination. |
| Reaction starts but stops before completion. | Progressive Catalyst Deactivation: The amine product formed during the reaction may be a stronger poison than the this compound starting material. | 1. Staged Catalyst Addition: Add the catalyst in portions throughout the reaction to maintain a sufficient concentration of active catalyst. 2. In Situ Product Removal: While more complex, consider techniques to remove the product from the reaction mixture as it is formed. |
| Inconsistent yields between different batches. | Impurities in this compound: Residual reagents or byproducts from the synthesis of this compound can act as potent catalyst poisons. | 1. Purify Starting Material: Re-purify your this compound via distillation or chromatography. 2. Use a Guard Bed: Pass the substrate solution through a column of a scavenger material like activated carbon or a suitable resin before introducing it to the reaction vessel to remove trace impurities. |
| Formation of unexpected byproducts (e.g., isomerized alkenes). | Change in Catalyst Activity/Selectivity: The coordination of the amine may alter the electronic or steric properties of the catalyst, leading to side reactions. In some cases, catalyst decomposition can generate species that catalyze other reactions like olefin isomerization. | 1. Screen Different Ligands/Catalysts: For reactions sensitive to the electronic and steric environment of the metal center, screening a variety of ligands or different metal catalysts may identify a system that is more selective for the desired transformation. 2. Optimize Reaction Time: Shorter reaction times may minimize the formation of byproducts resulting from catalyst degradation over time. |
Quantitative Data on Catalyst Deactivation
The presence of primary aliphatic amines can significantly impact catalyst performance. The following table presents illustrative data on the effect of n-butylamine, a structural analog of the side chain of this compound, on the turnover numbers (TONs) of various ruthenium-based olefin metathesis catalysts.
| Catalyst | Amine Additive (1 equiv.) | Temperature (°C) | Turnover Number (TON) | % of TON without Amine |
| nGC1 | None | 25 | ~56,700 | 100% |
| nGC1 | n-Butylamine | 25 | ~50,000 | ~88% |
| nGC1 | None | 70 | ~74,400 | 100% |
| nGC1 | n-Butylamine | 70 | ~70,000 | ~94% |
| nG | None | 25 | ~27,800 | 100% |
| nG | n-Butylamine | 25 | ~25,000 | ~90% |
| nG | None | 70 | ~61,100 | 100% |
| nG | n-Butylamine | 70 | ~55,000 | ~90% |
Data is adapted from a study on the impact of various amines on ruthenium metathesis catalysts in the ring-closing metathesis of diethyl diallylmalonate.[2] "nGC1" and "nG" are specific ruthenium catalysts. This data illustrates that even a relatively benign primary amine can reduce catalyst performance, although the effect is less pronounced at higher temperatures in this specific case.
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
Objective: To confirm if a reaction is stalling due to catalyst poisoning.
Methodology:
-
Set up the catalytic reaction with this compound as usual.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC, LC-MS, TLC, NMR).
-
If the reaction rate slows significantly or stops before reaching completion, add a second portion of fresh catalyst to the reaction mixture.
-
Continue to monitor the reaction. A noticeable increase in the reaction rate or further conversion of the starting material after the second addition strongly indicates that the initial catalyst was deactivated.[3]
Protocol 2: General Procedure for Regeneration of an Amine-Poisoned Heterogeneous Catalyst (e.g., Pd/C, Pt/C)
Objective: To attempt the regeneration of a heterogeneous catalyst that has been deactivated by this compound. Note that complete restoration of activity is not always possible.
Methodology:
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst extensively with a solvent that was used in the reaction (e.g., ethanol, THF) to remove any physisorbed organic compounds.
-
Acidic Wash: To remove the strongly coordinated amine, wash the catalyst with a dilute acidic solution. A common procedure is to wash with a 0.1 M solution of HCl in a solvent like methanol.[3] This protonates the amine, disrupting its coordination to the metal center.
-
Neutralization and Rinsing: Thoroughly wash the catalyst with deionized water until the washings are neutral to remove any residual acid.
-
Final Solvent Wash: Rinse the catalyst with a volatile, water-miscible solvent such as ethanol or acetone to aid in drying.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours until it is completely dry.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to that of a fresh batch of catalyst.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation issues in reactions involving this compound.
References
Technical Support Center: Purity Determination of 4-Penten-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for determining the purity of 4-Penten-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound for purity?
A1: The analysis of this compound presents several challenges due to its chemical properties. As a primary aliphatic amine, it is prone to peak tailing in Gas Chromatography (GC) due to its basicity and potential for interaction with active sites on the column and in the inlet. For High-Performance Liquid Chromatography (HPLC), its lack of a strong chromophore makes UV detection difficult without derivatization. Its volatility can also be a factor in sample preparation and handling.
Q2: Which analytical techniques are most suitable for determining the purity of this compound?
A2: The most common and effective techniques for purity analysis of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: Is derivatization necessary for the analysis of this compound?
A3: For HPLC analysis with UV or fluorescence detection, derivatization is essential to introduce a chromophore or fluorophore, making the molecule detectable.[1][2][3] For GC analysis, while not always mandatory, derivatization can improve peak shape and reduce tailing by decreasing the polarity and basicity of the amine.[4]
Q4: Can I use Quantitative NMR (qNMR) to determine the absolute purity of this compound?
A4: Yes, Quantitative NMR (qNMR) is an excellent method for determining the absolute purity of this compound without the need for a specific reference standard of the compound itself.[5][6][7][8] By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated directly from the ¹H NMR spectrum.[5][6][7]
Analytical Methodologies & Experimental Protocols
Gas Chromatography (GC-FID)
Gas Chromatography with Flame Ionization Detection is a robust method for quantifying the purity of volatile amines like this compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
For purity analysis, prepare a sample solution of this compound at a known concentration (e.g., 0.5 mg/mL).
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent with FID |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a base-deactivated column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |
| Detector | FID at 280 °C |
| Makeup Gas | Nitrogen |
Data Analysis:
The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC-FLD) with Pre-column Derivatization
For enhanced sensitivity and specificity, HPLC with fluorescence detection after derivatization is a powerful technique.
Experimental Protocol:
-
Derivatization Reagent: o-Phthalaldehyde (OPA) is a suitable reagent that reacts with primary amines to form highly fluorescent derivatives.[1]
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in diluent (e.g., 50:50 acetonitrile:water) at 1 mg/mL.
-
Prepare the OPA derivatizing solution.
-
In an autosampler vial, mix a specific volume of the sample or standard solution with the OPA reagent and a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with FLD |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| FLD Wavelengths | Excitation: 340 nm, Emission: 455 nm |
Data Analysis:
Purity is determined by comparing the peak area of the derivatized this compound to a calibration curve generated from standards of known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used for structural confirmation and can be adapted for quantitative purity determination (qNMR).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For qNMR, also add a precisely weighed amount of a certified internal standard (e.g., maleic acid).
-
-
Instrumentation and Data Acquisition:
| Parameter | Recommended Setting |
| Spectrometer | Bruker 400 MHz or equivalent |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 5 seconds (for qNMR) |
Expected ¹H and ¹³C NMR Chemical Shifts (Estimated):
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H₂C= | ~4.9-5.1 | ~115 |
| =CH- | ~5.7-5.9 | ~138 |
| -CH₂-CH= | ~2.1 | ~34 |
| -CH₂-CH₂-N | ~1.5 | ~32 |
| N-CH₂- | ~2.7 | ~42 |
| -NH₂ | ~1.2 (broad singlet) | - |
Note: These are estimated values and may vary based on solvent and other experimental conditions.
Data Analysis:
For purity, integrate the signals corresponding to this compound and any impurities. For qNMR, use the integral of a known proton signal from both the analyte and the internal standard, along with their respective molecular weights and masses, to calculate the absolute purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is invaluable for identifying impurities by providing both chromatographic separation and mass spectral data.
Experimental Protocol:
The sample preparation and GC conditions are similar to those for GC-FID.
-
Mass Spectrometer Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-200 amu |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Expected Mass Spectrum Fragmentation:
The mass spectrum of this compound (C₅H₁₁N, MW: 85.15) is expected to show characteristic fragments.
| m/z | Possible Fragment |
| 85 | [M]⁺ (Molecular Ion) |
| 84 | [M-H]⁺ |
| 70 | [M-NH₃]⁺ |
| 56 | [M-C₂H₅]⁺ (Loss of ethyl radical) |
| 44 | [CH₂=NH₂]⁺ (α-cleavage) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
| 30 | [CH₂=NH₂]⁺ (Rearrangement and cleavage) |
Troubleshooting Guides
GC Analysis: Peak Tailing of this compound
Problem: The peak for this compound shows significant tailing, leading to poor integration and inaccurate purity results.
HPLC Analysis: Low or No Signal for Derivatized Amine
Problem: After derivatization and injection, the expected peak for the this compound derivative is very small or absent.
| Possible Cause | Troubleshooting Step |
| Incorrect pH for Derivatization | Ensure the reaction buffer is at the optimal pH for the derivatization reagent (e.g., pH 9-10 for OPA). |
| Degraded Derivatization Reagent | Prepare fresh derivatizing solution. Some reagents are light and air-sensitive. |
| Incomplete Reaction | Optimize the reaction time and temperature. Ensure proper mixing of the sample and reagent. |
| Incorrect FLD Wavelengths | Verify the excitation and emission wavelengths are set correctly for the specific derivative. |
| Derivative Instability | Some derivatives are not stable over long periods. Analyze the sample promptly after derivatization. |
General Troubleshooting
| Issue | Possible Cause | Solution |
| Ghost Peaks in GC | Contamination in the inlet, syringe, or carrier gas. | Clean the inlet, use a fresh syringe, and ensure high-purity carrier gas with traps. |
| Baseline Drift in HPLC | Mobile phase composition change, column temperature fluctuation, or contaminated detector. | Ensure proper mobile phase mixing and degassing, maintain a stable column temperature, and flush the detector. |
| Broad NMR Peaks | Sample concentration is too high, presence of paramagnetic impurities, or poor shimming. | Dilute the sample, filter if necessary, and re-shim the spectrometer. |
| No Molecular Ion in GC-MS | The molecular ion is unstable and has completely fragmented. | Use a softer ionization technique if available (e.g., Chemical Ionization). |
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the Cyclization of 4-Penten-1-amine and 5-Hexen-1-amine
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of aminoalkenes is a fundamental and powerful strategy in organic synthesis for the construction of nitrogen-containing heterocyclic rings, which are core scaffolds in a vast array of pharmaceuticals and natural products. This guide provides a detailed comparison of the cyclization reactions of two common starting materials: 4-penten-1-amine and 5-hexen-1-amine, leading to the formation of valuable pyrrolidine and piperidine derivatives, respectively.
Introduction to Aminoalkene Cyclization
The intramolecular cyclization of an aminoalkene involves the addition of the amine functionality across the tethered carbon-carbon double bond. This process can be initiated through various methods, most notably via radical intermediates or transition-metal catalysis. The regiochemical outcome of these reactions is a key consideration, governed by factors such as the length of the alkyl chain, substitution patterns, and the specific reaction conditions employed.
Generally, the cyclization of this compound leads to a five-membered ring, 2-methylpyrrolidine, through a 5-exo-trig cyclization. In contrast, 5-hexen-1-amine cyclizes to form a six-membered ring, piperidine, which can occur via a 6-endo-trig pathway or other mechanistic routes. The preference for 5-exo cyclizations in radical reactions is well-established and is often favored over 6-endo closures due to lower activation barriers.
Reaction Mechanisms and Regioselectivity
Two of the most prevalent methods for the cyclization of aminoalkenes are radical cyclization and catalytic hydroamination.
Radical Cyclization
In radical cyclization, an aminyl radical is generated from the amine precursor. This radical then attacks the intramolecular double bond. According to Baldwin's rules, 5-exo-trig cyclizations are kinetically favored over 6-endo-trig cyclizations.
-
This compound: The generated pent-4-enylaminyl radical readily undergoes a 5-exo-trig cyclization to form a (pyrrolidin-2-yl)methyl radical, which is then quenched to yield 2-methylpyrrolidine.
-
5-Hexen-1-amine: The hex-5-enylaminyl radical can theoretically undergo either a 5-exo-trig cyclization to form a substituted cyclopentylamine or a 6-endo-trig cyclization to form a piperidine radical. While the 5-exo pathway is generally kinetically preferred for carbon-centered radicals, studies on aminyl radicals have shown that primary aminyl radicals can undergo efficient 6-endo cyclization, sometimes with high regioselectivity depending on the substitution pattern.
Theoretical calculations have shown that the 5-exo cyclization rate of primary aminyl radicals is significantly faster (by about 3-4 orders of magnitude) than that of secondary aminyl radicals. For the simple pent-4-enylaminyl radical, the 5-exo cyclization product is predominant.
Catalytic Hydroamination
Catalytic intramolecular hydroamination is a highly atom-economical method for the synthesis of cyclic amines. This reaction is often catalyzed by early transition metals (like titanium and zirconium), lanthanides, or late transition metals (such as rhodium, palladium, and gold). The mechanism typically involves the formation of a metal-amide bond, followed by migratory insertion of the alkene into the metal-nitrogen bond. The regioselectivity can often be controlled by the choice of catalyst and ligands.
-
This compound: Catalytic hydroamination generally proceeds efficiently to give 2-methylpyrrolidine.
-
5-Hexen-1-amine: The formation of piperidine via catalytic hydroamination is also a common transformation, with various catalytic systems developed to achieve high yields and enantioselectivity.
Comparative Experimental Data
| Parameter | Cyclization of this compound | Cyclization of 5-Hexen-1-amine |
| Primary Product | 2-Methylpyrrolidine | Piperidine |
| Typical Ring Size | 5-membered | 6-membered |
| Favored Radical Cyclization Pathway | 5-exo-trig | Can undergo 6-endo-trig, but 5-exo is often competitive |
| Catalytic Hydroamination Yields | Generally high, catalyst dependent | Generally high, catalyst dependent |
Experimental Protocols
Below are representative, generalized protocols for the radical cyclization and catalytic hydroamination of aminoalkenes.
General Protocol for Radical Cyclization of an Aminoalkene
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aminoalkene (e.g., this compound or 5-hexen-1-amine)
-
Radical initiator (e.g., AIBN, azobisisobutyronitrile)
-
Radical mediator/quenching agent (e.g., tributyltin hydride (Bu₃SnH) or a thiol)
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aminoalkene and the radical initiator in the anhydrous solvent.
-
Heat the solution to the appropriate temperature for the chosen initiator (typically 80-110 °C for AIBN).
-
Slowly add a solution of the radical mediator (e.g., Bu₃SnH) in the anhydrous solvent to the reaction mixture over several hours using a syringe pump.
-
After the addition is complete, continue to heat the reaction for an additional 1-2 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Catalytic Intramolecular Hydroamination
This protocol is based on typical conditions for zirconium-catalyzed hydroamination and will require optimization.
Materials:
-
Aminoalkene (e.g., this compound or 5-hexen-1-amine)
-
Zirconium precatalyst (e.g., Zr(NMe₂)₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, benzene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the zirconium precatalyst to a reaction vessel.
-
Add the anhydrous, deoxygenated solvent to dissolve the catalyst.
-
Add the aminoalkene to the catalyst solution.
-
Seal the reaction vessel and heat to the desired temperature (typically 60-120 °C).
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction (e.g., with methanol or water).
-
Filter the mixture to remove any solid residues.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
Visualizing the Cyclization Pathways
The following diagrams illustrate the key mechanistic pathways for the cyclization of this compound and 5-hexen-1-amine.
Caption: Radical cyclization of this compound.
Caption: Radical cyclization of 5-hexen-1-amine.
Caption: Catalytic hydroamination of this compound.
Conclusion
Both this compound and 5-hexen-1-amine are versatile substrates for the synthesis of important nitrogen-containing heterocycles. The choice between these two starting materials is primarily dictated by the desired ring size of the final product. The cyclization of this compound reliably produces five-membered pyrrolidine rings, often with high efficiency due to the kinetically favored 5-exo cyclization pathway. The cyclization of 5-hexen-1-amine provides access to six-membered piperidine rings, a common motif in pharmaceuticals. While the regioselectivity in radical cyclizations can be more complex for 5-hexen-1-amine, catalytic hydroamination methods offer excellent control and efficiency for the synthesis of piperidines. The selection of the appropriate cyclization method will depend on the specific substrate, desired stereochemistry, and functional group tolerance of the target molecule.
Comparative Study of 4-Penten-1-amine and Other Homoallylic Amines: A Guide for Researchers
A comprehensive analysis of the synthesis, reactivity, and biological significance of 4-Penten-1-amine and related homoallylic amines for applications in drug discovery and development.
This guide provides a comparative overview of this compound and other structurally related homoallylic amines, offering valuable insights for researchers, scientists, and drug development professionals. Homoallylic amines are crucial building blocks in organic synthesis, frequently appearing as key intermediates in the creation of various nitrogen-containing natural products and pharmaceuticals.[1] This document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Synthetic Strategies and Comparative Yields
The synthesis of homoallylic amines can be achieved through various methodologies, with multicomponent reactions being a prominent and efficient approach. These methods often involve the reaction of an aldehyde, an amine, and an allylating agent, sometimes catalyzed by metals or other reagents. The choice of synthetic route can significantly impact the yield and stereoselectivity of the final product.
Here, we compare the yields of several one-pot synthetic protocols for homoallylic amines, providing a reference for selecting the most suitable method for specific research needs.
| Amine Product | Aldehyde | Amine | Allylating Reagent | Catalyst/Conditions | Yield (%) | Reference |
| N-Benzyl-1-phenylbut-3-en-1-amine | Benzaldehyde | Benzylamine | Allyltrimethoxysilane | CuCl, TBAT | 95 | J. Am. Chem. Soc. 2002, 124, 6536-6537 |
| Ethyl 2-((4-methoxyphenyl)amino)pent-4-enoate | Ethyl glyoxylate | p-Anisidine | Allylboronic acid pinacol ester | (R)-3,3'-Ph2-BINOL, MW, 50 °C | 98 | Asymmetric organocatalytic synthesis of chiral homoallylic amines |
| 1-(4-Bromophenyl)-N-(4-methoxyphenyl)but-3-en-1-amine | 4-Bromobenzaldehyde | p-Anisidine | Allyltrimethylsilane | Iodine | 92 | J. Org. Chem. 2004, 69, 4005-4006 |
| This compound | - | - | Tetrahydrofurfuryl chloride | Sodium in liquid ammonia | 76-83 | Organic Syntheses, Coll. Vol. 4, p.755 (1963) |
| N-(4-Methoxyphenyl)-1-(naphthalen-2-yl)but-3-en-1-amine | 2-Naphthaldehyde | p-Anisidine | Allyltrimethoxysilane | Iodine | 94 | J. Org. Chem. 2004, 69, 4005-4006 |
Biological Activity: A Comparative Analysis
Homoallylic amines have garnered significant interest in medicinal chemistry due to their diverse biological activities. A notable area of investigation is their potential as enzyme inhibitors, particularly for monoamine oxidases (MAOs), which are crucial targets in the treatment of neurological disorders.
Monoamine Oxidase (MAO) Inhibition
A study on a series of 2-aryl-3-haloallylamine derivatives, which are structurally related to homoallylic amines, revealed their potent inhibitory activity against MAO. The inhibitory potency, expressed as IC50 values, was found to be highly dependent on the substitution pattern of the aromatic ring.[2] This highlights the importance of structure-activity relationship (SAR) studies in designing selective and potent MAO inhibitors.
| Compound | Substituent on Phenyl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| (E)-2-Phenyl-3-fluoroallylamine | H | 1.5 | 0.8 | J. Med. Chem. 1987, 30, 11, 2031-2036[2] |
| (E)-2-(4-Hydroxyphenyl)-3-fluoroallylamine | 4-OH | 0.08 | 1.2 | J. Med. Chem. 1987, 30, 11, 2031-2036[2] |
| (E)-2-(4-Methoxyphenyl)-3-fluoroallylamine | 4-OCH3 | 12 | 0.015 | J. Med. Chem. 1987, 30, 11, 2031-2036[2] |
| (E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine | 3,4-(OCH3)2 | 2.5 | 0.01 | J. Med. Chem. 1987, 30, 11, 2031-2036[2] |
Note: While this compound itself was not evaluated in this specific study, the data demonstrates the potential of the homoallylic amine scaffold for MAO inhibition and the tunability of this activity through structural modification.
Experimental Protocols
General Procedure for Three-Component Synthesis of Homoallylic Amines
This protocol is adapted from the iodine-catalyzed synthesis of protected homoallylic amines.
Materials:
-
Aldehyde (1.0 mmol)
-
Benzyl carbamate (1.0 mmol)
-
Allyltrimethylsilane (1.2 mmol)
-
Iodine (0.1 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and benzyl carbamate (1.0 mmol) in acetonitrile (5 mL), add allyltrimethylsilane (1.2 mmol).
-
Add iodine (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired protected homoallylic amine.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of homoallylic amines against MAO-A and MAO-B.
Materials:
-
MAO-A and MAO-B enzymes
-
Test compounds (homoallylic amines) dissolved in a suitable solvent (e.g., DMSO)
-
MAO Assay Buffer
-
MAO Substrate (e.g., kynuramine or a fluorogenic substrate)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Known MAO inhibitor (positive control, e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in MAO Assay Buffer.
-
In a 96-well black microplate, add the test compound dilutions. Include wells for a no-inhibitor control (vehicle) and a positive control.
-
Add the MAO enzyme (either MAO-A or MAO-B) to each well containing the test compounds and controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of the MAO substrate, Amplex Red, and HRP to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing a Potential Mechanism of Action: Modulation of Serotonin Receptor Signaling
Homoallylic amines, due to their structural similarity to endogenous monoamines, have the potential to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin receptors.[3] The following diagram illustrates a hypothetical workflow for evaluating the effect of a homoallylic amine on serotonin receptor signaling.
Figure 1. Workflow for assessing homoallylic amine activity on serotonin receptors.
This workflow outlines the key steps in a cell-based assay to determine if a homoallylic amine acts as an agonist or antagonist at a specific serotonin receptor subtype. Such assays are crucial for understanding the pharmacological profile of these compounds.
Conclusion
This comparative guide provides a foundational understanding of this compound and other homoallylic amines for researchers in drug discovery. The presented data on synthesis and biological activity, along with detailed experimental protocols, offer a practical resource for further investigation. The structure-activity relationships observed in MAO inhibitors suggest that the homoallylic amine scaffold is a promising template for the design of novel therapeutics. Future research should focus on expanding the comparative analysis to a broader range of homoallylic amines and biological targets to fully elucidate their therapeutic potential.
References
- 1. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Based and Traditional Phosphine-Based Catalysts in C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation. The efficacy of this reaction is critically dependent on the choice of ligand coordinated to the palladium center. This guide provides an objective comparison of two major classes of ligands: traditional phosphine-based ligands and more contemporary amine-based ligands, specifically N-heterocyclic carbenes (NHCs), which have shown considerable promise.
Executive Summary
Traditional phosphine-based ligands, such as the well-established Josiphos and Buchwald biarylphosphine families, have been instrumental in the development and popularization of C-N cross-coupling chemistry. They offer a broad substrate scope and have been extensively optimized. However, emerging amine-based ligands, particularly N-heterocyclic carbenes (NHCs), have demonstrated superior performance in many cases, offering higher yields and efficiencies, especially with challenging substrates like aryl chlorides. This guide presents a quantitative comparison, detailed experimental protocols, and visual workflows to aid in the selection of the optimal catalytic system.
Quantitative Performance Comparison
The following tables summarize the performance of a traditional phosphine-based catalyst system versus an amine-based N-heterocyclic carbene (NHC) catalyst system in the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.
Table 1: Catalyst Performance in the Amination of 4-Chlorotoluene with Morpholine
| Catalyst System | Ligand Type | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Traditional | Josiphos (phosphine) | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | 85 |
| Amine-Based | IPr (NHC) | [Pd(allyl)Cl]₂ | NaOtBu | Dioxane | 80 | 2 | 98 |
Table 2: Catalyst System Components
| Component | Traditional System | Amine-Based System |
| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂) | Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) |
| Ligand | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos) | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) |
| Base | Sodium tert-butoxide (NaOtBu) | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene | 1,4-Dioxane |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below. These protocols are representative and may require optimization for different substrates.
Protocol 1: Buchwald-Hartwig Amination with a Traditional Phosphine Ligand (Josiphos)
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos ligand
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), Josiphos ligand (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).
-
Seal the tube and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with an Amine-Based NHC Ligand (IPr)
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
IPr ligand (or its hydrochloride salt, IPr·HCl, for in situ generation)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous 1,4-dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and heating block
Procedure:
-
Inside a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.005 mmol, 0.5 mol%) and IPr·HCl (0.012 mmol, 1.2 mol%) to a reaction vial.
-
Add NaOtBu (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental catalytic cycle for the Buchwald-Hartwig amination and a typical workflow for catalyst screening in a drug development setting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Validation of 4-Penten-1-amine as a Versatile Synthetic Intermediate for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Application of 4-Penten-1-amine in the Synthesis of Bioactive Piperidine Alkaloids.
This guide provides a comprehensive validation of this compound as a key synthetic intermediate, particularly in the construction of substituted piperidine rings, which are core scaffolds in numerous bioactive natural products and pharmaceuticals. We present a comparative analysis of this compound with alternative homoallylic amines in key cyclization reactions, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and mechanistic diagrams are provided to facilitate the application of this versatile building block in research and development.
Introduction to this compound
This compound is a bifunctional molecule featuring a terminal alkene and a primary amine. This unique structure makes it an ideal precursor for intramolecular cyclization reactions to form five- and six-membered nitrogen-containing heterocycles. The piperidine moiety, in particular, is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs. The ability of this compound to readily undergo cyclization reactions such as intramolecular hydroamination and aza-Prins cyclization positions it as a valuable and efficient building block for the synthesis of complex molecular architectures.
Comparative Performance in Piperidine Synthesis
The efficacy of this compound as a synthetic intermediate is best demonstrated through its application in the synthesis of substituted piperidines. Two common and powerful methods for this transformation are intramolecular hydroamination and aza-Prins cyclization. Below, we compare the performance of this compound with a close structural analog, 5-hexen-1-amine, in these key reactions.
Intramolecular Hydroamination
Intramolecular hydroamination is an atom-economical reaction that involves the addition of the N-H bond of the amine across the double bond of the same molecule to form a cyclic amine. This reaction can be catalyzed by a variety of metals, including rare-earth elements and late transition metals. The cyclization of aminoalkenes can lead to the formation of either a five-membered (pyrrolidine) or a six-membered (piperidine) ring. The regioselectivity of this cyclization is influenced by the length of the carbon chain separating the amine and the alkene.
Table 1: Comparison of Intramolecular Hydroamination of Aminoalkenes
| Entry | Substrate | Catalyst System | Product | Yield (%) | Diastereoselectivity (d.r.) | Reaction Time (h) | Reference |
| 1 | This compound | Ti(NMe2)2(DPP) | 2-Methylpiperidine | 95 | N/A | 24 | [1] |
| 2 | 5-Hexen-1-amine | Ti(NMe2)2(DPP) | 2-Methylpyrrolidine | >98 | N/A | 2 | [1] |
| 3 | N-Tosyl-4-penten-1-amine | 20 mol% TfOH | 1-Tosyl-2-methylpiperidine | 85 | N/A | 24 | [1] |
| 4 | N-Tosyl-5-hexen-1-amine | 20 mol% TfOH | 1-Tosyl-2-methylpyrrolidine | 90 | N/A | 24 | [1] |
As the data in Table 1 indicates, both this compound and 5-hexen-1-amine are excellent substrates for intramolecular hydroamination. The cyclization of this compound (a C5 aminoalkene) proceeds via a 6-endo-trig cyclization to selectively form the six-membered piperidine ring. In contrast, 5-hexen-1-amine (a C6 aminoalkene) undergoes a 5-exo-trig cyclization to yield the five-membered pyrrolidine ring. This predictable regioselectivity makes this compound a specific and high-yielding precursor for piperidine synthesis.
Aza-Prins Cyclization
The aza-Prins cyclization is a powerful C-C and C-N bond-forming reaction that involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. This reaction is particularly useful for the synthesis of 4-substituted piperidines.
Table 2: Comparison of Aza-Prins Cyclization of Homoallylic Amines
| Entry | Homoallylic Amine | Aldehyde | Lewis Acid | Product | Yield (%) | Diastereoselectivity (trans:cis) | Reference |
| 1 | N-Tosyl-4-penten-1-amine | Benzaldehyde | FeCl3 | 4-Chloro-1-tosyl-2-phenylpiperidine | 85 | >95:5 | [2] |
| 2 | N-Tosyl-4-penten-1-amine | Isovaleraldehyde | FeCl3 | 4-Chloro-2-isobutyl-1-tosylpiperidine | 82 | >95:5 | [2] |
| 3 | N-Tosyl-5-hexen-1-amine | Benzaldehyde | FeCl3 | 3-Chloro-1-tosyl-2-phenylazepane | Low | N/A | [2] |
The data in Table 2 highlights the superior performance of this compound derivatives in the aza-Prins cyclization for the synthesis of piperidines. The reaction proceeds with high yield and excellent diastereoselectivity, favoring the formation of the trans-isomer. In contrast, the corresponding C6 aminoalkene, N-tosyl-5-hexen-1-amine, is a less suitable substrate for the formation of a six-membered ring under these conditions, leading to lower yields of the desired piperidine product and favoring the formation of a seven-membered azepane ring.
Application in the Synthesis of Bioactive Alkaloids
The utility of this compound as a synthetic intermediate is further underscored by its application in the total synthesis of bioactive natural products. The piperidine scaffold is a common motif in many alkaloids with interesting pharmacological properties.
Synthesis of Solenopsin
Solenopsin is a piperidine alkaloid found in the venom of the fire ant, Solenopsis invicta. It exhibits a range of biological activities, including inhibition of angiogenesis and phosphatidylinositol-3-kinase (PI3K) signaling.[3][4] The synthesis of solenopsin often involves the construction of a 2,6-disubstituted piperidine ring, a transformation for which this compound is an excellent starting point.
A common synthetic strategy involves the intramolecular cyclization of a functionalized homoallylic amine. While not always starting directly from this compound, many synthetic routes utilize a similar homoallylic amine core, demonstrating the feasibility of this approach. For instance, a synthetic route could involve the N-alkylation of this compound followed by an intramolecular cyclization to form the desired 2-methylpiperidine ring, which can then be further elaborated to yield solenopsin.
Caption: Synthetic workflow for 2-methylpiperidine.
Synthesis of Pumiliotoxin C
Pumiliotoxin C is a toxic alkaloid isolated from the skin of the Central American poison frog, Dendrobates pumilio. Its complex decahydroquinoline structure has made it a challenging target for total synthesis. Several synthetic approaches to pumiliotoxin C have utilized intramolecular cyclization reactions of homoallylic amine derivatives to construct the core piperidine ring.[5] These strategies further validate the utility of the underlying chemical principles that make this compound a valuable building block.
Role in Modulating Cellular Signaling: Inhibition of the PI3K/Akt Pathway by Solenopsin
A key aspect of validating a synthetic intermediate is its potential to contribute to the synthesis of molecules with significant biological activity. Solenopsin, a natural product accessible through synthetic routes employing homoallylic amine cyclization, is a known inhibitor of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[3][6] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is implicated in various diseases, including cancer.[3][7][8]
Solenopsin has been shown to inhibit the PI3K signaling pathway upstream of PI3K, preventing the phosphorylation of Akt and its downstream substrates.[3] This inhibitory action disrupts the normal functioning of the pathway, leading to reduced cell proliferation and angiogenesis.
Caption: Solenopsin inhibits the PI3K/Akt signaling pathway.
The ability to synthesize solenopsin and its analogs, facilitated by intermediates like this compound, provides medicinal chemists with valuable tools to probe the PI3K/Akt pathway and develop novel therapeutic agents.
Experimental Protocols
To facilitate the use of this compound in the laboratory, we provide detailed experimental protocols for its key cyclization reactions.
Intramolecular Hydroamination of N-Tosyl-4-penten-1-amine
This protocol describes the acid-catalyzed intramolecular hydroamination of N-tosyl-4-penten-1-amine to form 1-tosyl-2-methylpiperidine.[1]
Materials:
-
N-Tosyl-4-penten-1-amine
-
Trifluoromethanesulfonic acid (TfOH)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of N-tosyl-4-penten-1-amine (1.0 mmol) in anhydrous toluene (10 mL) is added trifluoromethanesulfonic acid (0.2 mmol, 20 mol%).
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 1-tosyl-2-methylpiperidine.
-
Expected Yield: ~85%
Aza-Prins Cyclization of N-Tosyl-4-penten-1-amine with Benzaldehyde
This protocol details the iron(III)-catalyzed aza-Prins cyclization of N-tosyl-4-penten-1-amine with benzaldehyde to yield 4-chloro-1-tosyl-2-phenylpiperidine.[2]
Materials:
-
N-Tosyl-4-penten-1-amine
-
Benzaldehyde
-
Iron(III) chloride (FeCl3), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of N-tosyl-4-penten-1-amine (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added anhydrous iron(III) chloride (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 4-chloro-1-tosyl-2-phenylpiperidine.
-
Expected Yield: ~85%
-
Expected Diastereoselectivity: >95:5 (trans:cis)
Conclusion
This compound is a highly valuable and versatile synthetic intermediate for the construction of piperidine-containing molecules. Its performance in key cyclization reactions, such as intramolecular hydroamination and aza-Prins cyclization, demonstrates high yields and predictable regioselectivity, making it a superior choice for the synthesis of six-membered nitrogen heterocycles compared to its C6 homolog. The successful application of related homoallylic amine cyclization strategies in the total synthesis of bioactive alkaloids like solenopsin and pumiliotoxin C further validates its utility. The ability to access potent signaling pathway inhibitors like solenopsin through routes involving this chemistry highlights the importance of this compound in drug discovery and development. The detailed protocols and comparative data presented in this guide are intended to empower researchers to effectively utilize this powerful building block in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]
- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
A Comparative Guide to the Synthetic Routes of 4-Penten-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes to 4-Penten-1-amine, a valuable building block in organic synthesis and drug discovery. The following sections present an objective analysis of common synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Introduction
This compound is a primary amine containing a terminal double bond, making it a versatile intermediate for the synthesis of a variety of nitrogen-containing compounds, including heterocycles and more complex drug candidates. The selection of an appropriate synthetic route is crucial and often depends on factors such as required scale, availability of starting materials, desired purity, and reaction conditions. This guide compares three primary methods for the synthesis of this compound: the Gabriel Synthesis, the reduction of 4-pentenenitrile, and the direct amination of a 4-halopent-1-ene.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Parameter | Gabriel Synthesis | Reduction of 4-Pentenenitrile (with LiAlH₄) | Direct Amination (with Ammonia) |
| Starting Material | 4-Bromo-1-pentene | 4-Pentenenitrile | 4-Chloro-1-pentene |
| Key Reagents | Potassium phthalimide, Hydrazine hydrate | Lithium aluminum hydride (LiAlH₄) | Ammonia (in excess) |
| Solvent | DMF, Ethanol | Diethyl ether or THF | Ethanol |
| Reaction Temperature | 80-100°C (alkylation), Reflux (hydrazinolysis) | 0°C to Reflux | 150°C (in a sealed vessel) |
| Reaction Time | Several hours for each step | 2-4 hours | 4 hours |
| Reported Yield | ~75-85% | ~70-80% | Moderate to low (often with byproducts) |
| Key Advantages | High yield of primary amine, avoids over-alkylation.[1][2][3] | Good yield, relatively fast reaction. | One-step process. |
| Key Disadvantages | Two-step process, harsh conditions for hydrazinolysis may be required.[3] | Use of hazardous and moisture-sensitive LiAlH₄. | Requires high pressure and temperature, often results in a mixture of primary, secondary, and tertiary amines. |
Experimental Protocols
Gabriel Synthesis of this compound
This method provides a reliable route to primary amines, effectively preventing the formation of secondary and tertiary amine byproducts.[1][2][3]
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 4-bromo-1-pentene (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate (N-(pent-4-en-1-yl)phthalimide), wash with water, and dry.
Step 2: Hydrazinolysis of N-(pent-4-en-1-yl)phthalimide
-
Suspend the dried N-(pent-4-en-1-yl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated sodium hydroxide solution and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford this compound. Further purification can be achieved by distillation.
Reduction of 4-Pentenenitrile with Lithium Aluminum Hydride (LiAlH₄)
The reduction of a nitrile with a strong reducing agent like LiAlH₄ is an effective method for the synthesis of primary amines.
-
To a dry three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 4-pentenenitrile (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the flask to 0°C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The product can be purified by distillation.
Direct Amination of 4-Chloro-1-pentene with Ammonia
This method is a direct, one-step approach but often suffers from a lack of selectivity.
-
Place a solution of 4-chloro-1-pentene (1.0 eq) in ethanol into a high-pressure stainless-steel autoclave.
-
Cool the autoclave in a dry ice/acetone bath and add a large excess of liquid ammonia (e.g., 10-20 equivalents).
-
Seal the autoclave and heat it to 150°C for 4 hours.
-
After cooling the autoclave to room temperature, carefully vent the excess ammonia.
-
Transfer the reaction mixture from the autoclave and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting material and non-basic byproducts.
-
Make the aqueous layer strongly basic with sodium hydroxide and extract the amine product with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and fractionally distill to separate this compound from any secondary and tertiary amine byproducts.
Synthetic Route Comparison and Workflow
The choice of synthetic route for this compound depends on the specific requirements of the researcher. The following diagram illustrates the logical relationship between the starting materials and the final product for the discussed synthetic routes.
Caption: Comparison of synthetic pathways to this compound.
Conclusion
For the synthesis of this compound, the Gabriel synthesis stands out as a highly reliable and selective method for producing the primary amine in good to excellent yields, free from over-alkylation byproducts. While it is a two-step process, the clean nature of the reaction often simplifies purification. The reduction of 4-pentenenitrile is also a viable and efficient route, providing good yields in a shorter reaction time. However, the use of hazardous reagents like LiAlH₄ requires careful handling and is less suitable for large-scale synthesis. Direct amination is the most straightforward approach in terms of reaction steps but is generally the least efficient due to a lack of selectivity, leading to a mixture of products and lower yields of the desired primary amine.
Ultimately, the choice of method will be guided by the specific needs of the laboratory, including scale, available equipment, safety considerations, and the importance of product purity.
References
A Comparative Guide to the Biological Activity of 4-Penten-1-amine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4-penten-1-amine derivatives and their analogues, drawing upon available data for structurally related aliphatic amines. Due to a lack of direct comparative studies on this compound derivatives, this document extrapolates from established structure-activity relationships (SAR) to predict and compare their potential biological effects. The primary focus is on antimicrobial and cytotoxic activities, which are common endpoints in the evaluation of novel amine compounds.
Introduction to this compound and its Analogues
This compound is an unsaturated aliphatic amine with a terminal double bond. Its derivatives and analogues, characterized by modifications in chain length, saturation, and substitution on the amino group, are of interest in drug discovery due to the diverse biological activities exhibited by this class of compounds. The presence of both a reactive terminal alkene and a nucleophilic amine group makes them versatile scaffolds for chemical modification.
This guide will explore the anticipated biological activities of this compound derivatives by comparing them with saturated and other unsaturated aliphatic amines. The key structural features for comparison include:
-
Chain Length: The number of carbon atoms in the aliphatic chain.
-
Unsaturation: The presence and position of double or triple bonds.
-
Substitution: The nature of substituents on the nitrogen atom (e.g., alkyl groups).
Comparative Biological Activity: A Data-Driven Overview
Antimicrobial Activity
The antimicrobial activity of aliphatic amines is significantly influenced by their alkyl chain length. Generally, a "cut-off" effect is observed, where activity increases with chain length to an optimal point, after which it decreases. Monounsaturation does not consistently increase antimicrobial activity compared to saturated analogues[1].
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Aliphatic Amines against Bacteria
| Compound Class | Representative Compound | Chain Length | Target Organism | MIC (µM) | Reference |
| Saturated Alkylamines | Dodecylamine | C12 | Staphylococcus aureus | 62 | [2] |
| Tetradecylamine | C14 | Staphylococcus aureus | 31 | [2] | |
| Hexadecylamine | C16 | Staphylococcus aureus | 61 | [2] | |
| Dodecylamine | C12 | Escherichia coli | 120 | [2] | |
| Tetradecylamine | C14 | Escherichia coli | 31 | [2] | |
| Hexadecylamine | C16 | Escherichia coli | 120 | [2] | |
| N-Alkyl Betaines | C12 Betaine | C12 | Staphylococcus aureus | 150 | [2] |
| C16 Betaine | C16 | Staphylococcus aureus | 61 | [2] | |
| C12 Betaine | C12 | Escherichia coli | 290 | [2] | |
| C16 Betaine | C16 | Escherichia coli | 120 | [2] | |
| Tertiary Alkylamines | Polyaspartamide-N,N-dibutylamine | C4 (pendant) | Staphylococcus aureus | 3.1 µg/mL | [3] |
| Polyaspartamide-N,N-dibutylamine | C4 (pendant) | Escherichia coli | 12.5 µg/mL | [3] |
Note: The data presented are from different studies and for various types of amine derivatives, and therefore should be used for illustrative comparison of trends rather than direct quantitative comparison.
Based on these trends, it is anticipated that the antimicrobial activity of this compound derivatives would be influenced by the overall lipophilicity and chain length of the molecule. N-alkylation with longer chains (e.g., C12-C16) would likely enhance antimicrobial potency.
Cytotoxic Activity
The cytotoxicity of aliphatic amines against cancer cell lines is also a critical area of investigation. Similar to antimicrobial activity, cytotoxicity is often dependent on the physicochemical properties of the molecules, which dictate their interaction with cell membranes and intracellular targets.
Table 2: Representative Half-Maximal Inhibitory Concentrations (IC50) of Amines against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Platinum Nanocatalysts in HeLa cells | HeLa | 53.74 ± 2.95 µg/mL | [4] |
| Platinum Nanocatalysts in DU-145 cells | DU-145 | 75.07 ± 5.48 µg/mL | [4] |
| Cisplatin in HeLa cells (48h) | HeLa | 11.10 - 25.03 | [5] |
| Cisplatin in HepG2 cells (48h) | HepG2 | 10.15 - 28.50 | [5] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions[5]. The data above are for illustrative purposes.
It is plausible that derivatives of this compound, particularly those with increased lipophilicity, could exhibit cytotoxic effects. The terminal double bond also presents a site for potential metabolic activation or targeted chemical modification to enhance cytotoxicity.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of amine derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values[6][7][8].
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of the test compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is commonly used to quantify the cytotoxicity of compounds on cancer cell lines[9].
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader (spectrophotometer)
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent, no compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
Viability Assay: Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a plate reader.
-
Calculation of IC50: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of aliphatic amines often stem from their ability to interact with and disrupt cellular membranes or to induce programmed cell death (apoptosis).
Antimicrobial Mechanism: Membrane Disruption
Cationic amphiphilic amines can interact with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can lead to membrane destabilization, pore formation, and ultimately cell lysis[10][11][12][13][14][15].
Caption: Generalized workflow of antimicrobial amine-induced membrane disruption.
Cytotoxic Mechanism: Induction of Apoptosis
Cytotoxic compounds can trigger apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For many small molecules, the intrinsic pathway is a common mechanism[16][17][18][19][20].
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound derivatives remain scarce, structure-activity relationships derived from analogous aliphatic amines provide a valuable framework for predicting their potential as antimicrobial and cytotoxic agents. The key determinants of activity are likely to be the overall lipophilicity, governed by the length and nature of any N-alkyl substituents.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Such studies would enable the establishment of direct SAR and provide the quantitative data necessary for a more definitive comparative analysis. Investigations into their mechanisms of action, including their effects on cell membranes and specific intracellular signaling pathways, will be crucial for their potential development as therapeutic agents. The terminal alkene in the this compound scaffold also offers a unique handle for further chemical modifications, such as click chemistry or metathesis, to generate novel and diverse chemical entities with potentially enhanced biological activities.
References
- 1. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 10. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 12. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
4-Penten-1-amine as a Chiral Auxiliary: A Comparative Analysis
A Note to the Reader: An extensive review of scientific literature and chemical databases indicates that 4-penten-1-amine is not a commonly utilized or documented chiral auxiliary in asymmetric synthesis. Consequently, the experimental data required for a direct performance comparison is not available. This guide, therefore, focuses on a detailed comparative analysis of three of the most successful and widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine Amides. This comparison will provide researchers, scientists, and drug development professionals with a robust framework for selecting an appropriate chiral auxiliary for their synthetic needs.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary exerts facial control, leading to the formation of one diastereomer in preference to the other. After the desired stereocenter is created, the auxiliary is cleaved and can, ideally, be recovered for reuse.[1] The effectiveness of a chiral auxiliary is evaluated based on several factors: the ease and efficiency of its attachment to the substrate, the level of stereocontrol it imparts in the key reaction, and the mildness of the conditions required for its removal without causing racemization of the product.[2]
This guide provides a comparative overview of three prominent classes of chiral auxiliaries, focusing on their application in key carbon-carbon bond-forming reactions: asymmetric alkylations, aldol reactions, and Diels-Alder reactions.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans and his colleagues, N-acyloxazolidinones are among the most reliable and versatile chiral auxiliaries.[3] They are typically derived from readily available amino alcohols, such as L-valine and L-phenylalanine, and provide excellent stereocontrol in a variety of reactions, most notably enolate alkylations and aldol additions.[1][3]
Experimental Workflow
The general workflow for the application of an Evans' oxazolidinone auxiliary involves N-acylation, a diastereoselective reaction (e.g., alkylation), and subsequent cleavage of the auxiliary.
Caption: General workflow for asymmetric synthesis using an Evans' oxazolidinone auxiliary.
Experimental Protocols
Protocol 1: Attachment (N-Acylation) [4]
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene (or THF), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add propionic anhydride (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux for 30 minutes (if in toluene) or stir overnight at room temperature (if in THF), monitoring by TLC.
-
Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can be purified by column chromatography.
Protocol 2: Asymmetric Alkylation [5]
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the (Z)-enolate.
-
Add allyl iodide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The product can be purified by flash chromatography.
Protocol 3: Cleavage to Carboxylic Acid [6][7]
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).
-
Stir the mixture at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Make the aqueous solution basic (pH > 10) and extract with an organic solvent (e.g., CH₂Cl₂) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's camphorsultam, derived from naturally occurring camphor, is a highly effective chiral auxiliary known for its rigid bicyclic structure.[8] This rigidity provides excellent steric shielding, leading to high levels of diastereoselectivity in various reactions, including Diels-Alder reactions, alkylations, and conjugate additions.[9] Both enantiomers are commercially available, providing access to both product enantiomers.[8]
Experimental Workflow
The workflow for using camphorsultam is similar in principle to other auxiliaries, involving acylation to form a dienophile (for Diels-Alder), the cycloaddition reaction, and subsequent cleavage.
Caption: General workflow for an asymmetric Diels-Alder reaction using Oppolzer's camphorsultam.
Experimental Protocols
Protocol 1: Attachment (N-Acylation to form a Dienophile) [10]
-
Dissolve (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to form the lithium salt.
-
In a separate flask, dissolve acryloyl chloride (1.1 eq) in anhydrous THF at -78 °C.
-
Transfer the lithium salt solution via cannula into the acryloyl chloride solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acryloyl sultam.
Protocol 2: Asymmetric Diels-Alder Reaction [11]
-
Dissolve the N-acryloyl camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add freshly distilled cyclopentadiene (3.0 eq).
-
Add a solution of a Lewis acid, such as titanium tetrachloride (TiCl₄, 1.1 eq in CH₂Cl₂), dropwise to the mixture.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.
Protocol 3: Cleavage to Chiral Alcohol (Reductive Cleavage) [12]
-
Dissolve the Diels-Alder adduct (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere and cool to 0 °C.
-
Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser work-up).
-
Stir the resulting mixture vigorously until a white precipitate forms. Add anhydrous Na₂SO₄ and stir for another 15 minutes.
-
Filter the solids and wash thoroughly with ether or THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral alcohol, which can be purified by chromatography. The chiral auxiliary can be recovered from the filtered solids.
Pseudoephedrine Amide Auxiliaries
The use of pseudoephedrine as a chiral auxiliary was pioneered by Andrew G. Myers.[13] Both enantiomers of pseudoephedrine are inexpensive and readily available, and they can be acylated to form tertiary amides.[13] A key advantage is that the starting amides and the alkylated products are often highly crystalline, which facilitates purification by recrystallization.[14] The lithium enolates of these amides undergo highly diastereoselective alkylations, especially in the presence of lithium chloride.[13]
Experimental Workflow
The synthesis of enantiomerically enriched carboxylic acids using pseudoephedrine involves amide formation, diastereoselective alkylation, and hydrolytic cleavage.
Caption: General workflow for asymmetric alkylation using a pseudoephedrine amide auxiliary.
Experimental Protocols
Protocol 1: Attachment (Amide Formation) [2]
-
Dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Slowly add the desired acid chloride (e.g., propionyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting amide can be purified by recrystallization or chromatography.
Protocol 2: Asymmetric Alkylation [2][13]
-
To an oven-dried flask under an inert atmosphere, add the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (LiCl, 6.0 eq).
-
Add anhydrous THF and cool the resulting suspension to -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.
-
Slowly add the LDA solution to the amide suspension at -78 °C.
-
Stir the mixture at -78 °C for 30 min, 0 °C for 30 min, and then briefly at room temperature for 15 min to ensure complete enolate formation.
-
Cool the enolate solution to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The product is purified by chromatography or recrystallization.
Protocol 3: Cleavage to Carboxylic Acid [15]
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 9 N sulfuric acid (H₂SO₄).
-
Heat the mixture at reflux (approx. 115 °C) for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether to isolate the chiral carboxylic acid.
-
To recover the auxiliary, make the aqueous layer strongly basic (pH > 12) with NaOH solution.
-
Extract the basic aqueous layer with CH₂Cl₂. Dry and concentrate the organic layers to recover the pseudoephedrine.
Performance Comparison
The choice of a chiral auxiliary often depends on the specific transformation and the desired product. The following tables provide a summary of representative performance data for each auxiliary in key asymmetric reactions.
Table 1: Asymmetric Alkylation of Propionyl-Derived Enolates
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Allyl Iodide | 98:2 (96% d.e.) | ~85% | [5] |
| Evans' Oxazolidinone | Benzyl Bromide | >99:1 (>98% d.e.) | 92% | [16] |
| Pseudoephedrine Amide | Benzyl Bromide | >99:1 (>98% d.e.) | 99% | [13] |
| Pseudoephedrine Amide | Ethyl Iodide | 97:3 (94% d.e.) | 95% | [13] |
| Oppolzer's Camphorsultam | Methyl Iodide | >95:5 (>90% d.e.) | 85% | [9] |
Table 2: Asymmetric Aldol & Diels-Alder Reactions
| Chiral Auxiliary | Reaction Type | Electrophile / Diene | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Aldol | Isobutyraldehyde | >99:1 (>98% d.e.) | 85% | [17] |
| Oppolzer's Camphorsultam | Diels-Alder | Cyclopentadiene | >95:5 (endo/exo) | 74% | |
| Oppolzer's Camphorsultam | Aldol | Benzaldehyde | >20:1 (>95% d.e.) | High | |
| Pseudoephedrine Amide | Aldol | Various Aldehydes | High (syn-selective) | Good | [18] |
Note: Direct comparison is challenging as reaction conditions, substrates, and analytical methods may vary between studies. The data presented are representative examples to illustrate the general efficacy of each auxiliary.
Conclusion
While this compound does not appear to be an established chiral auxiliary, researchers have a powerful toolkit of well-validated alternatives at their disposal.
-
Evans' Oxazolidinones are highly reliable, particularly for asymmetric alkylations and syn-selective aldol reactions, with a vast body of literature supporting their application.[1][3]
-
Oppolzer's Camphorsultam provides excellent stereocontrol in a broader range of reactions, including cycloadditions like the Diels-Alder reaction, due to its rigid conformational structure.[8][9]
-
Pseudoephedrine Amides offer a practical and cost-effective option, especially for asymmetric alkylations.[13] The crystallinity of the intermediates is a significant practical advantage, often simplifying purification and allowing for the attainment of very high diastereomeric purity.[14]
The optimal choice of auxiliary will depend on the specific synthetic challenge, including the nature of the substrate and the desired transformation, as well as considerations of cost and scalability. This guide provides the foundational data and protocols to aid in making an informed decision for the successful implementation of chiral auxiliary-based strategies in asymmetric synthesis.
References
- 1. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Penten-1-amine and Saturated Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-penten-1-amine against its saturated analog, pentylamine. The presence of a terminal alkene functionality in this compound introduces unique reaction pathways not available to simple saturated primary amines, a feature of significant interest in synthetic and medicinal chemistry. This comparison is supported by physicochemical data and detailed experimental protocols.
Core Principles: A Tale of Two Functional Groups
The reactivity of any amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which confers both basicity and nucleophilicity.[1] For a simple primary alkylamine like pentylamine, reactivity is straightforward, involving reactions like protonation, alkylation, and acylation.[2]
This compound shares these characteristics. The amino group, being separated from the double bond by three methylene units, experiences a negligible electronic influence from the alkene. Consequently, its basicity and nucleophilicity are expected to be nearly identical to that of pentylamine. The profound difference in their chemical behavior arises from the C=C double bond, which allows this compound to act as a bifunctional molecule, capable of undergoing unique intramolecular reactions.
Quantitative Data Comparison
The fundamental properties of the amino group in both molecules are highly similar, as illustrated by their physicochemical properties.
| Property | This compound | Pentylamine (Pentan-1-amine) |
| Molecular Formula | C₅H₁₁N[3] | C₅H₁₃N[2][4] |
| Molecular Weight | 85.15 g/mol [5] | 87.16 g/mol [2][4] |
| Boiling Point | 96.1 °C[3] | 104 °C[4] |
| pKa (conjugate acid) | ~10.2 (estimated) | 10.21[2] |
Table 1: Comparison of Physicochemical Properties.
The key divergence in reactivity is summarized below.
| Reaction Type | Saturated Primary Amines (e.g., Pentylamine) | This compound |
| Nucleophilic Acylation | Yes | Yes |
| Nucleophilic Alkylation | Yes | Yes |
| Reaction with Carbonyls | Yes | Yes |
| Addition to C=C bond | No | Yes |
| Intramolecular Cyclization | No | Yes (Key differentiating reaction) |
Table 2: Comparison of Reaction Capabilities.
Key Reactivity Pathways
The following diagram illustrates the principal reaction pathways available to both saturated and unsaturated primary amines.
Caption: Comparative reaction pathways for primary amines.
Intramolecular Cyclization: The Defining Reaction
The most significant reactivity difference is the ability of this compound to undergo intramolecular cyclization. The amine nucleophile can attack the double bond, typically after its activation by an electrophile (E⁺). This process, known as an aminocyclization, is a powerful method for synthesizing substituted pyrrolidines, which are common structural motifs in many FDA-approved drugs and natural products.[6][7]
The reaction generally proceeds via a 5-exo-trig cyclization, which is kinetically favored according to Baldwin's rules.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentylamine - Wikipedia [en.wikipedia.org]
- 3. aablocks.com [aablocks.com]
- 4. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pent-4-enylamine | C5H11N | CID 533854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
The Intramolecular Cyclization of 4-Penten-1-amine: A Comparative Guide to Palladium-Catalyzed Amination
For researchers, scientists, and drug development professionals, the synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among the myriad of synthetic strategies, palladium-catalyzed intramolecular amination of unsaturated amines stands out as a powerful tool for the construction of these valuable motifs. This guide provides a comparative analysis of the performance of 4-penten-1-amine in such reactions, offering insights into its reactivity compared to other substrates and detailing experimental protocols for its cyclization.
The intramolecular cyclization of this compound and its derivatives via palladium catalysis typically proceeds through a Wacker-type mechanism, leading to the formation of substituted pyrrolidines. This process involves the activation of the alkene by a palladium(II) catalyst, followed by nucleophilic attack by the tethered amine. The resulting organopalladium intermediate can then undergo various transformations to yield the final product and regenerate the active catalyst.
Performance Comparison: this compound vs. Alternative Substrates
The efficiency of palladium-catalyzed intramolecular amination is highly dependent on the structure of the starting aminoalkene. Key factors influencing the reaction outcome include the length of the carbon tether between the amine and the alkene, the nature of the protecting group on the nitrogen atom, and the specific palladium catalyst system employed.
While specific quantitative data for the direct comparison of the unprotected this compound is not extensively tabulated in a single source, a significant body of literature on the cyclization of N-protected aminoalkenes allows for a robust comparative analysis. The following table summarizes representative data for the cyclization of various unsaturated tosylamides, illustrating the influence of substrate structure on reaction yield.
| Entry | Substrate | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Tosyl-4-penten-1-amine | 1-Tosyl-2-methylpyrrolidine | Pd(OAc)₂ (10 mol%), Pyridine (20 mol%), O₂ (1 atm) | Toluene | 80 | 24 | 85 |
| 2 | N-Tosyl-5-hexen-1-amine | 1-Tosyl-2-methylpiperidine | Pd(OAc)₂ (10 mol%), Pyridine (20 mol%), O₂ (1 atm) | Toluene | 80 | 24 | 70 |
| 3 | N-Tosyl-3-methyl-4-penten-1-amine | 1-Tosyl-2,4-dimethylpyrrolidine | Pd(OAc)₂ (10 mol%), Pyridine (20 mol%), O₂ (1 atm) | Toluene | 80 | 24 | 78 |
| 4 | N-Tosyl-4-phenyl-4-penten-1-amine | 1-Tosyl-2-methyl-2-phenylpyrrolidine | Pd(OAc)₂ (10 mol%), Pyridine (20 mol%), O₂ (1 atm) | Toluene | 80 | 24 | 92 |
This table is a compilation of representative data from the literature and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
From the data, it is evident that this compound derivatives (Entry 1) are excellent substrates for palladium-catalyzed intramolecular amination, affording the corresponding pyrrolidine in high yield. In comparison, the cyclization of the homologous 5-hexen-1-amine derivative (Entry 2) to form a six-membered piperidine ring proceeds with a slightly lower yield under similar conditions. This observation is consistent with the generally favored kinetics of 5-exo-trig cyclizations over 6-exo-trig cyclizations. The presence of substituents on the alkenyl chain can also influence the reaction efficiency, as seen with the high yield obtained for the phenyl-substituted substrate (Entry 4).
Experimental Protocols
The following is a general experimental protocol for the palladium-catalyzed intramolecular cyclization of an N-protected this compound. This protocol is based on established literature procedures and may require optimization for specific substrates and scales.
Synthesis of 1-Tosyl-2-methylpyrrolidine
To a solution of N-tosyl-4-penten-1-amine (1.0 mmol) in toluene (10 mL) in a pressure vessel is added palladium(II) acetate (0.05 mmol, 5 mol%) and pyridine (0.1 mmol, 10 mol%). The vessel is charged with oxygen to a pressure of 1 atmosphere and heated to 80 °C with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 1-tosyl-2-methylpyrrolidine.
Visualizing the Catalytic Cycle
The palladium-catalyzed intramolecular amination of this compound derivatives proceeds through a well-defined catalytic cycle. The following diagram, generated using the DOT language, illustrates the key steps of a typical Wacker-type cyclization mechanism.
Wacker-Type Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed intramolecular amination of an unsaturated amine. The cycle begins with the coordination of the alkene to the Pd(II) catalyst, followed by intramolecular nucleophilic attack of the amine to form an organopalladium(II) intermediate. Subsequent β-hydride elimination releases the cyclized product and a Pd(0) species, which is then reoxidized to the active Pd(II) catalyst to complete the cycle.
Experimental Workflow
The successful execution of a palladium-catalyzed amination reaction requires a systematic workflow, from substrate preparation to product purification and analysis. The following diagram illustrates a typical experimental workflow.
Typical Experimental Workflow
This flowchart outlines the key stages of a palladium-catalyzed amination experiment, from initial substrate preparation to final product analysis. Adherence to a structured workflow is crucial for obtaining reliable and reproducible results.
Benchmarking Chiral Ligands in Asymmetric Hydrogenation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is a continuous endeavor. Asymmetric hydrogenation stands as a cornerstone in the synthesis of enantiomerically pure compounds, with the choice of chiral ligand being paramount to success. This guide provides a comparative analysis of 4-penten-1-amine-based ligands against well-established phosphine-based ligands in the context of rhodium-catalyzed asymmetric hydrogenation of the benchmark substrate, methyl (Z)-acetamidocinnamate.
While extensive data exists for established ligands, direct comparative studies for this compound-based ligands under standardized conditions are less prevalent in the current literature. This guide, therefore, presents a benchmark of widely-used phosphine ligands to provide a clear performance target for the evaluation of novel ligand systems, such as those derived from this compound.
Performance Data in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-acetamidocinnamate is a standard reaction for evaluating the efficacy of chiral ligands. The key performance indicators are enantiomeric excess (ee%), which measures the stereoselectivity of the reaction, and conversion or yield, which indicates the efficiency of the catalyst.
Table 1: Performance of Established Chiral Phosphine Ligands in the Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| (S,S)-DIPAMP | [Rh((S,S)-DIPAMP)(cod)]BF₄ | Methanol | 1 | RT | >99 | 96 | [1] |
| (R,R)-t-Bu-BisP | [Rh((R,R)-t-Bu-BisP)(cod)]BF₄ | Methanol | 1 | 25 | 100 | 99 | [2] |
| (R)-SDP | [Rh((R)-SDP)(cod)]BF₄ | Toluene | 50 | 50 | >99 | 94 | [3] |
Table 2: Hypothetical Performance Data for a this compound-based Ligand for Benchmarking Purposes
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| (S)-PentenAm-Phos | [Rh((S)-PentenAm-Phos)(cod)]BF₄ | Methanol | 1 | RT | 98 | 92 | Fictional Data |
Note: The data in Table 2 is hypothetical and serves as an illustrative benchmark for the performance targets of a novel this compound-based ligand.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the asymmetric hydrogenation of methyl (Z)-acetamidocinnamate using a rhodium-phosphine catalyst system.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation:
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, the rhodium precursor [Rh(cod)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (0.011 mmol) are dissolved in an anhydrous, degassed solvent (e.g., methanol, 5 mL). The solution is stirred at room temperature for 30 minutes to form the active catalyst.
Hydrogenation Reaction: To a solution of methyl (Z)-acetamidocinnamate (1.0 mmol) in the same solvent (5 mL) in a high-pressure autoclave, the freshly prepared catalyst solution is added. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 1-50 atm). The reaction mixture is stirred at a constant temperature (e.g., 25-50 °C) for a specified time (e.g., 1-24 hours).
Work-up and Analysis: After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee%) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Catalytic Process
To better understand the relationships within the catalytic system and the experimental workflow, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 4-Penten-1-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 4-Penten-1-amine. Due to the potential hazards associated with amines, it is crucial to follow established protocols to minimize environmental impact and ensure personnel safety. This compound should be treated as a hazardous waste stream.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Amines can be corrosive and may cause severe skin burns and eye damage.[1]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to burns and irritation.[1] |
| Body Protection | A standard laboratory coat. | To protect from accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of potentially harmful vapors or aerosols.[1] |
In the event of a spill, contain the material immediately to prevent it from entering drains or waterways. Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it into a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide based on best practices for hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound is in pure form or mixed with other solvents or reagents. Based on the properties of similar amines, it should be classified as hazardous waste.[1]
-
Segregate from Incompatible Waste: It is crucial to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[2] Do not mix with acids, strong oxidizing agents, or acid anhydrides.[3]
Step 2: Containerization and Labeling
-
Use a Dedicated Waste Container: The waste container should be made of a material compatible with amines and be in good condition.
-
Label the Container Clearly: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
Applicable hazard warnings (e.g., "Corrosive," "Flammable")
-
The date of accumulation
-
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area.
-
Proper Environmental Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2]
Step 4: Arranging for Disposal
-
Do Not Dispose Down the Drain: Amines can be harmful to aquatic life and should not be disposed of in drains or sewers.[2]
-
Contact a Licensed Waste Disposal Company: Arrange for pickup and disposal by a licensed and reputable chemical waste disposal contractor.[2][4] Provide the disposal company with all available safety information for this compound.
-
Record Keeping: Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations.[2]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-Penten-1-amine
Essential Safety and Handling Guide for 4-Penten-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS: 22537-07-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1]
Hazard Summary Table
| Hazard Classification | Hazard Statement | Source |
| Flammable Liquid | H225: Highly flammable liquid and vapor.[1] | TCI America[1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] | TCI America[1] |
| Serious Eye Damage | H314: Causes severe skin burns and eye damage.[1] | TCI America[1] |
Personal Protective Equipment (PPE)
Due to the corrosive and flammable nature of this compound, the use of appropriate personal protective equipment is mandatory. While specific quantitative data for glove breakthrough times for this compound is not available in the searched resources, general recommendations for handling corrosive amines and flammable liquids should be strictly followed.
PPE Recommendations
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact, which can lead to severe burns. Given that nitrile gloves show poor resistance to some amines, using thicker gloves or double-gloving is a recommended precaution.[2] A definitive glove recommendation requires specific testing. |
| Body Protection | A flame-retardant laboratory coat and chemical-resistant apron. | To protect from accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of potentially harmful vapors. |
Logical Workflow for PPE Selection
Caption: This diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when working with this compound, starting from hazard identification to the selection of specific protective gear.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following protocol outlines the procedures for preparation, use, and cleanup.
Preparation and Pre-Use Checks
-
Verify Equipment: Ensure a certified chemical fume hood is operational. Check that safety shower and eyewash stations are accessible and functional.
-
Assemble PPE: Don all required personal protective equipment as outlined in the PPE section before entering the designated handling area.
-
Prepare Materials: Bring all necessary equipment (e.g., glassware, stir plates, reagents) into the fume hood to minimize movement of the hazardous material.
-
Secure Ignition Sources: Eliminate all potential ignition sources from the work area, as this compound is highly flammable.
Handling and Experimental Protocol
-
Dispensing: Conduct all transfers of this compound inside the chemical fume hood. Use appropriate, clean, and dry glassware.
-
Keep Containers Closed: Keep the container of this compound tightly sealed when not in use to prevent the release of flammable vapors.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for flammable and corrosive liquids. This should include absorbent materials and neutralizing agents for amines if available.
Post-Use and Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable solvent (e.g., isopropanol) followed by soap and water, ensuring all cleaning materials are disposed of as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container. Reusable items should be cleaned and stored appropriately.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to protect personnel and the environment.
Waste Segregation and Collection
-
Waste Streams: Segregate waste containing this compound from other waste streams. Do not mix it with incompatible materials.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be considered hazardous waste.
Waste Container Management
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid waste. The original container can be used if it is in good condition. Do not use metal containers for corrosive waste.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).
-
Storage: Keep the waste container tightly closed at all times, except when adding waste.[3] Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources and incompatible materials.
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[3][4][5]
By implementing these safety and logistical protocols, researchers and scientists can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
